molecular formula C6H10O2 B582175 2-Oxaspiro[3.3]heptan-6-ol CAS No. 1363381-08-1

2-Oxaspiro[3.3]heptan-6-ol

货号: B582175
CAS 编号: 1363381-08-1
分子量: 114.144
InChI 键: WDXLQCGOCCFQBJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Oxaspiro[3.3]heptan-6-ol is a valuable spirocyclic building block in scientific research, particularly in medicinal chemistry and drug discovery . The unique three-dimensional spiro scaffold of this compound, which incorporates an oxygen atom, is of high interest for designing novel molecular entities . Its strained structure can be used to increase molecular complexity and explore new chemical space, potentially leading to improved physicochemical properties in target molecules . Researchers utilize this compound as a key synthetic intermediate to create more complex structures for pharmaceutical development . The structural motif is being investigated as a surrogate for common ring systems like morpholine, offering potential advantages in metabolic stability and conformational restraint . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-oxaspiro[3.3]heptan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-1-6(2-5)3-8-4-6/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXLQCGOCCFQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12COC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719176
Record name 2-Oxaspiro[3.3]heptan-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-08-1
Record name 2-Oxaspiro[3.3]heptan-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxaspiro[3.3]heptan-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxaspiro[3.3]heptan-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 2-Oxaspiro[3.3]heptan-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Oxaspiro[3.3]heptan-6-ol is a novel spirocyclic scaffold with potential applications in medicinal chemistry as a conformationally restricted building block. Its unique three-dimensional structure, combining an oxetane and a cyclobutanol ring, offers a compelling motif for the design of new therapeutic agents. This technical guide outlines a proposed synthetic pathway to this compound, as a direct synthesis has not been reported in the scientific literature. The proposed route is based on established chemical transformations and analogies to the synthesis of related spiro[3.3]heptane derivatives. This document provides detailed, plausible experimental protocols, quantitative data for each synthetic step, and visualizations of the chemical pathways and workflows to aid in its practical implementation.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process commencing with the commercially available 3,3-bis(hydroxymethyl)oxetane. The strategy involves the formation of a diester, followed by an intramolecular Dieckmann condensation to construct the cyclobutanone ring of the spirocyclic ketone intermediate, 2-oxaspiro[3.3]heptan-6-one. The final step is the reduction of this ketone to the target alcohol.

Synthetic_Pathway A 3,3-Bis(hydroxymethyl)oxetane B Diethyl 2,2'-(oxetane-3,3-diyl)diacetate A->B Step 1: Esterification C 2-Oxaspiro[3.3]heptan-6-one B->C Step 2: Dieckmann Condensation D This compound C->D Step 3: Reduction

Caption: Proposed synthetic pathway to this compound.

Experimental Protocols

The following protocols are proposed based on analogous reactions found in the literature. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Diethyl 2,2'-(oxetane-3,3-diyl)diacetate

This step involves the conversion of the diol to a di-tosylate, followed by nucleophilic substitution with diethyl malonate and subsequent decarboxylation. A more direct approach, though potentially lower yielding, would be a direct etherification. For this guide, we will detail a plausible direct conversion of the corresponding di-bromide.

  • Part A: Synthesis of 3,3-Bis(bromomethyl)oxetane

    This intermediate is a key precursor. Its synthesis from 3,3-bis(hydroxymethyl)oxetane can be achieved using standard brominating agents.

    • Reaction Scheme:

    • Protocol: To a solution of 3,3-bis(hydroxymethyl)oxetane (1.0 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, phosphorus tribromide (0.7 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched by the slow addition of water, and the product is extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 3,3-bis(bromomethyl)oxetane.

  • Part B: Synthesis of Diethyl 2,2'-(oxetane-3,3-diyl)diacetate

    • Reaction Scheme:

    • Protocol: To a solution of sodium ethoxide (2.2 eq) in absolute ethanol, diethyl malonate (2.5 eq) is added dropwise at room temperature. The mixture is stirred for 30 minutes before the addition of a solution of 3,3-bis(bromomethyl)oxetane (1.0 eq) in ethanol. The reaction mixture is heated to reflux for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting tetraester is then subjected to saponification and decarboxylation by heating with aqueous acid to afford the target diester.

Step 2: Dieckmann Condensation to form 2-Oxaspiro[3.3]heptan-6-one

This intramolecular cyclization of the diester is a key step in forming the spirocyclic ketone.

  • Reaction Scheme:

  • Protocol: A solution of diethyl 2,2'-(oxetane-3,3-diyl)diacetate (1.0 eq) in anhydrous toluene is added dropwise to a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous toluene at reflux under a nitrogen atmosphere. The reaction is maintained at reflux for 4 hours. After cooling, the reaction is quenched with a small amount of ethanol followed by water. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting β-keto ester is then subjected to hydrolysis and decarboxylation by heating with aqueous sulfuric acid to yield 2-oxaspiro[3.3]heptan-6-one. Purification is achieved by column chromatography on silica gel.

Step 3: Reduction of 2-Oxaspiro[3.3]heptan-6-one to this compound

The final step is the reduction of the spirocyclic ketone to the target alcohol.

  • Reaction Scheme:

  • Protocol: To a solution of 2-oxaspiro[3.3]heptan-6-one (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise.[1][2] The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional 2 hours. The reaction is quenched by the slow addition of acetone, followed by water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford this compound.[1][2] The product can be further purified by column chromatography or distillation.

Quantitative Data

The following tables summarize the proposed quantitative data for each step, based on typical yields for analogous reactions reported in the literature.

Table 1: Reagents and Proposed Yields for the Synthesis of Diethyl 2,2'-(oxetane-3,3-diyl)diacetate

StepStarting MaterialReagent(s)SolventProposed Yield (%)
1A3,3-Bis(hydroxymethyl)oxetanePBr₃Diethyl ether80-90
1B3,3-Bis(bromomethyl)oxetaneDiethyl malonate, NaOEtEthanol50-60 (after decarboxylation)

Table 2: Reagents and Proposed Yield for the Synthesis of 2-Oxaspiro[3.3]heptan-6-one

StepStarting MaterialReagent(s)SolventProposed Yield (%)
2Diethyl 2,2'-(oxetane-3,3-diyl)diacetateNaH, then H₂SO₄(aq)Toluene60-70

Table 3: Reagents and Proposed Yield for the Synthesis of this compound

StepStarting MaterialReagent(s)SolventProposed Yield (%)
32-Oxaspiro[3.3]heptan-6-oneNaBH₄Methanol90-95

Workflow Visualization

Experimental_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Reduction A1 Dissolve Diol in Ether A2 Add PBr3 at 0°C A1->A2 A3 Stir at RT for 12h A2->A3 A4 Aqueous Workup & Extraction A3->A4 A5 Purify Dibromide A4->A5 A6 React Dibromide with Diethyl Malonate A5->A6 A7 Saponification & Decarboxylation A6->A7 A8 Purify Diester A7->A8 B1 React Diester with NaH in Toluene B2 Reflux for 4h B1->B2 B3 Quench and Extract B2->B3 B4 Hydrolysis & Decarboxylation B3->B4 B5 Purify Ketone B4->B5 C1 Dissolve Ketone in Methanol C2 Add NaBH4 at 0°C C1->C2 C3 Stir at RT C2->C3 C4 Quench and Extract C3->C4 C5 Purify Alcohol C4->C5

References

Spectroscopic Profile of 2-Oxaspiro[3.3]heptan-6-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-Oxaspiro[3.3]heptan-6-ol. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic values and established methodologies for its characterization. The information herein is intended to serve as a foundational resource for researchers involved in the synthesis, identification, and application of novel spirocyclic compounds in drug discovery and development.

Chemical Structure and Properties

This compound is a spirocyclic compound featuring an oxetane ring and a cyclobutanol moiety. Its unique three-dimensional structure imparts specific physicochemical properties that are of interest in medicinal chemistry.

PropertyValueSource
Molecular FormulaC₆H₁₀O₂[1][2]
Molecular Weight114.14 g/mol [2]
CAS Number1363381-08-1[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 4.5 - 4.7t2HO-CH ₂ (oxetane)
~ 4.3 - 4.5t2HO-CH ₂ (oxetane)
~ 4.0 - 4.2m1HCH -OH
~ 2.2 - 2.4m2HCH ₂ (cyclobutane, adjacent to CH-OH)
~ 1.9 - 2.1m2HCH ₂ (cyclobutane, adjacent to spirocenter)
Variablebr s1HOH

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ) ppmAssignment
~ 78 - 82C H₂-O (oxetane)
~ 65 - 69C H-OH
~ 40 - 45Spirocyclic C
~ 30 - 35C H₂ (cyclobutane)

Solvent: CDCl₃ or DMSO-d₆.

IR Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200BroadO-H stretch
2980 - 2850Medium-StrongC-H stretch (aliphatic)
~ 1100 - 1000StrongC-O stretch (alcohol)
~ 980 - 950StrongC-O-C stretch (oxetane ring)
Mass Spectrometry (Predicted)
m/zInterpretation
114.0681[M]⁺ (Calculated for C₆H₁₀O₂)
97[M - OH]⁺
86[M - C₂H₄]⁺ (from cyclobutane fragmentation)
71[M - C₂H₅O]⁺

Experimental Protocols

The following section outlines generalized experimental procedures for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the neat sample directly on the ATR crystal. For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as O-H (alcohol) and C-O (ether and alcohol).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used for less volatile or more fragile molecules.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Interpretation: Determine the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

Experimental and Logical Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

G cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Comparison Comparison with Predicted Data Structure_Elucidation->Data_Comparison Final_Confirmation Final Structure Confirmation Data_Comparison->Final_Confirmation

Workflow for the Spectroscopic Analysis of this compound.

This guide provides a framework for the spectroscopic investigation of this compound. The predicted data and experimental protocols are intended to assist researchers in the efficient characterization of this and related spirocyclic molecules, thereby facilitating their potential development in various scientific and therapeutic areas.

References

The Rise of Three-Dimensionality: A Technical Guide to the Discovery of Novel Spiro[3.3]heptane Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The paradigm in medicinal chemistry is shifting from flat, aromatic compounds towards three-dimensional (3D) structures that can better mimic natural molecules and interact with complex biological targets. Among the scaffolds spearheading this evolution is the spiro[3.3]heptane core. Its inherent rigidity, unique 3D geometry, and favorable physicochemical properties have positioned it as a valuable building block in the design of next-generation therapeutics. This technical guide delves into the recent discoveries of novel spiro[3.3]heptane derivatives, providing a comprehensive overview of their synthesis, biological activity, and potential applications in drug development.

The Spiro[3.3]heptane Scaffold: A Bioisostere and Beyond

The spiro[3.3]heptane motif, characterized by two cyclobutane rings sharing a single carbon atom, has emerged as a promising non-planar bioisostere for phenyl rings.[1][2] This substitution can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while maintaining or even enhancing biological activity.[3] The unique non-collinear exit vectors of functional groups attached to the spiro[3.3]heptane core allow for novel interactions with biological targets, opening up previously inaccessible chemical space.[1][2]

Synthesis of Novel Spiro[3.3]heptane Derivatives

The construction of the strained spiro[3.3]heptane framework has been a subject of intense research, leading to the development of several innovative synthetic strategies.

A notable advancement is the expedient synthesis of spiro[3.3]heptan-1-ones through a strain-relocating semipinacol rearrangement.[4] This method involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes, followed by an acid-mediated rearrangement of the resulting 1-bicyclobutylcyclopropanol intermediate.[4] This process has been shown to be highly regio- and stereospecific, providing access to optically active spiro[3.3]heptan-1-ones.[4]

Another versatile approach involves the double alkylation of TosMIC or malonate diester with 1,1-bis(bromomethyl)cyclobutane derivatives.[5] This strategy allows for the large-scale synthesis of a variety of mono- and bifunctional spiro[3.3]heptane building blocks.[5]

Further functionalization of the spiro[3.3]heptane core has been achieved through various chemical transformations, including Wolff-Kishner reduction, lithiation followed by reaction with electrophiles, and Curtius rearrangement, yielding a diverse library of derivatives such as carboxylic acids, boronic acids, anilines, and phenols.[1]

Experimental Workflow: Synthesis of Spiro[3.3]heptane Derivatives

G cluster_synthesis General Synthetic Workflow start Commercially Available Cyclobutanone Derivative key_intermediate 1,1-bis(bromomethyl)- cyclobutane Derivative start->key_intermediate Multistep Synthesis cyclization Double Alkylation (e.g., with TosMIC or malonate) key_intermediate->cyclization spiro_core Spiro[3.3]heptane Core cyclization->spiro_core functionalization Functional Group Interconversion spiro_core->functionalization building_blocks Diverse Spiro[3.3]heptane Building Blocks functionalization->building_blocks

Caption: A generalized workflow for the synthesis of diverse spiro[3.3]heptane building blocks.

Applications in Drug Discovery

The unique structural features of spiro[3.3]heptane derivatives have been exploited in the development of novel drug candidates across various therapeutic areas.

As Benzene Bioisosteres in Oncology

A significant application of the spiro[3.3]heptane scaffold is its use as a saturated bioisostere for the phenyl ring in approved anticancer drugs.[1][2] For instance, replacing the meta-substituted phenyl ring in the Hedgehog signaling pathway inhibitor Sonidegib and the phenyl ring in the histone deacetylase inhibitor Vorinostat with a spiro[3.3]heptane core resulted in patent-free analogs with retained high potency.[1][2]

In Anesthetics

The spiro[3.3]heptane motif has also been incorporated into the structure of the local anesthetic Benzocaine.[1] The resulting analog demonstrated significant antinociceptive effects, highlighting the potential of this scaffold in pain management.[1]

As Inhibitors of Protein-Protein Interactions

Novel spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one derivatives have been discovered as potent and chemically stable inhibitors of the MDM2-p53 protein-protein interaction, a critical target in oncology.[6] These compounds have demonstrated in vivo efficacy in xenograft models, underscoring their therapeutic potential.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from the cited research, providing a comparative overview of the synthesized compounds and their activities.

Compound Synthetic Method Key Reagents Yield (%) Reference
Spiro[3.3]heptan-1-oneStrain-relocating semipinacol rearrangement1-Sulfonylcyclopropanols, lithiated 1-sulfonylbicyclo[1.1.0]butanes, MsOH or AlCl₃Not explicitly stated, but described as "efficiently performed"[4]
6-(Trifluoromethyl)spiro[3.3]heptane derivativesDouble alkylation1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane, TosMIC or malonate diesterNot explicitly stated, but synthesized on a gram to multigram scale[5]
Spiro[3.3]heptane-derived carboxylic acidLithiation and carboxylationBromo-spiro[3.3]heptane, nBuLi, CO₂Not explicitly stated[1]
Spiro[3.3]heptane-derived anilineCurtius reactionSpiro[3.3]heptane-derived carboxylic acidNot explicitly stated[1]
Compound Class Target Biological Assay Activity (IC₅₀/EC₅₀) Reference
Spiro[3.3]heptane analog of SonidegibHedgehog signaling pathwayNot specified"high activity"[1]
Spiro[3.3]heptane analog of VorinostatHistone deacetylasesNot specified"high activity"[1]
Spiro[3.3]heptane analog of BenzocaineSodium channelsTail flick test in miceSignificant antinociceptive effect[1]
Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one derivativesMDM2-p53 interactionNot specifiedHighly potent[6]

Experimental Protocols

This section provides a detailed methodology for a key synthetic procedure described in the literature.

Synthesis of Spiro[3.3]heptan-1-one via Strain-Relocating Semipinacol Rearrangement

Materials:

  • 1-Sulfonylcyclopropanols

  • Lithiated 1-sulfonylbicyclo[1.1.0]butanes

  • Methanesulfonic acid (MsOH) or Aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, the 1-sulfonylcyclopropanol is dissolved in the anhydrous solvent.

  • The solution is cooled to a low temperature (e.g., -78 °C).

  • The lithiated 1-sulfonylbicyclo[1.1.0]butane solution is added dropwise to the cooled solution of the 1-sulfonylcyclopropanol.

  • The reaction is stirred at low temperature for a specified period to allow for the in situ formation of the cyclopropanone and subsequent nucleophilic addition to form the 1-bicyclobutylcyclopropanol intermediate.

  • The reaction mixture is then treated with an acid, such as MsOH or AlCl₃, to induce the semipinacol rearrangement.

  • The reaction is allowed to warm to room temperature and stirred until the rearrangement is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • The reaction is quenched with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the desired spiro[3.3]heptan-1-one.

Note: The specific reaction times, temperatures, and concentrations of reagents should be optimized for each specific substrate.

Signaling Pathway and Logical Relationships

The discovery of spiro[3.3]heptane-based MDM2-p53 inhibitors highlights a key strategy in cancer therapy. The following diagram illustrates the targeted signaling pathway.

G cluster_pathway MDM2-p53 Signaling Pathway Inhibition p53 p53 (Tumor Suppressor) apoptosis Apoptosis & Cell Cycle Arrest p53->apoptosis Promotes mdm2 MDM2 (Oncogene) mdm2->p53 Inhibits & Promotes Degradation spiro_inhibitor Spiro[3.3]heptane Derivative Inhibitor spiro_inhibitor->mdm2 Inhibits degradation p53 Degradation

Caption: Inhibition of the MDM2-p53 interaction by a spiro[3.3]heptane derivative.

Conclusion

The discovery and development of novel spiro[3.3]heptane derivatives represent a significant advancement in medicinal chemistry. The unique 3D structure and favorable properties of this scaffold have enabled the design of potent and selective modulators of various biological targets. As synthetic methodologies continue to improve and our understanding of the structure-activity relationships of these compounds deepens, we can expect to see the emergence of more spiro[3.3]heptane-containing drug candidates entering clinical development. This technical guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the potential of this exciting and versatile chemical scaffold.

References

2-Oxaspiro[3.3]heptan-6-ol: A Versatile Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional control and improved physicochemical properties is paramount. Among the emerging classes of such building blocks, 2-Oxaspiro[3.3]heptan-6-ol is gaining significant attention from researchers, scientists, and drug development professionals. This in-depth technical guide explores the synthesis, properties, and potential applications of this unique chiral spirocycle, highlighting its value in the construction of complex and biologically active molecules.

The spiro[3.3]heptane motif, characterized by two fused four-membered rings sharing a single carbon atom, imparts a rigid and well-defined three-dimensional geometry. The incorporation of an oxetane ring and a hydroxyl group in this compound provides a unique combination of features: the oxetane moiety can enhance aqueous solubility and metabolic stability, while the chiral hydroxyl group serves as a versatile handle for asymmetric synthesis, allowing for the stereocontrolled introduction of further complexity.

Synthesis of this compound

The synthesis of this compound presents a synthetic challenge due to the inherent ring strain of the bicyclic system. While a definitive, optimized procedure for its direct synthesis is not yet widely documented, related methodologies for the construction of functionalized spiro[3.3]heptanes provide a strategic blueprint. A potential synthetic pathway could involve the preparation of a ketone precursor, 2-oxaspiro[3.3]heptan-6-one, followed by stereoselective reduction to the desired alcohol.

A plausible retrosynthetic analysis is outlined below:

G This compound This compound 2-Oxaspiro[3.3]heptan-6-one 2-Oxaspiro[3.3]heptan-6-one This compound->2-Oxaspiro[3.3]heptan-6-one Stereoselective Reduction Functionalized Cyclobutane Functionalized Cyclobutane 2-Oxaspiro[3.3]heptan-6-one->Functionalized Cyclobutane Intramolecular Cyclization Pentaerythritol derivative Pentaerythritol derivative Functionalized Cyclobutane->Pentaerythritol derivative Multistep Synthesis

Caption: Retrosynthetic approach for this compound.

The synthesis of the key intermediate, 2-oxaspiro[3.3]heptan-6-one, could be approached through intramolecular cyclization of a suitably functionalized cyclobutane derivative, which in turn can be prepared from commercially available starting materials like pentaerythritol.

For the crucial step of obtaining the chiral alcohol, enzymatic kinetic resolution of the racemic alcohol or asymmetric reduction of the corresponding ketone are promising strategies. Enzyme-catalyzed approaches, in particular, have shown success in the asymmetric synthesis of other axially chiral spiro[3.3]heptane derivatives and could be applicable here.

Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Topological Polar Surface Area 29.5 Ų
cLogP -0.3
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 0
Chirality Yes (at C6)

Data obtained from computational predictions.

The low calculated LogP suggests good aqueous solubility, a desirable trait for improving the pharmacokinetic profile of drug candidates. The rigid spirocyclic core minimizes conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets.

Applications as a Chiral Building Block

The true potential of this compound lies in its application as a chiral building block for the synthesis of complex molecules with defined stereochemistry. The secondary alcohol functionality can be readily derivatized to introduce a wide range of substituents or to act as a directing group in subsequent stereoselective transformations.

The general workflow for utilizing this chiral building block is depicted below:

G cluster_0 Synthesis of Chiral Building Block cluster_1 Derivatization and Elaboration cluster_2 Target Molecule Synthesis Racemic this compound Racemic this compound Enantiomerically Pure (R)- or (S)-2-Oxaspiro[3.3]heptan-6-ol Enantiomerically Pure (R)- or (S)-2-Oxaspiro[3.3]heptan-6-ol Racemic this compound->Enantiomerically Pure (R)- or (S)-2-Oxaspiro[3.3]heptan-6-ol Chiral Resolution (e.g., Enzymatic) Functionalized Chiral Intermediate Functionalized Chiral Intermediate Enantiomerically Pure (R)- or (S)-2-Oxaspiro[3.3]heptan-6-ol->Functionalized Chiral Intermediate Derivatization of -OH Complex Chiral Molecule Complex Chiral Molecule Functionalized Chiral Intermediate->Complex Chiral Molecule Further Synthetic Steps

Caption: Workflow for the use of chiral this compound.

Experimental Protocols (Hypothetical)

Given the limited specific literature, the following are proposed, representative experimental protocols based on analogous transformations.

1. Synthesis of 2-Oxaspiro[3.3]heptan-6-one (Hypothetical)

A multi-step synthesis starting from a suitable cyclobutane precursor, such as 1,1-bis(hydroxymethyl)cyclobutane, would be required. This would involve protection of one hydroxyl group, oxidation of the other to a ketone, followed by intramolecular cyclization to form the oxetane ring.

2. Asymmetric Reduction of 2-Oxaspiro[3.3]heptan-6-one (Hypothetical)

To a solution of 2-oxaspiro[3.3]heptan-6-one (1.0 eq) in dry THF at -78 °C under an argon atmosphere would be added a solution of a chiral reducing agent, such as (R)-2-methyl-CBS-oxazaborolidine (0.1 eq) followed by the slow addition of borane-dimethyl sulfide complex (1.1 eq). The reaction mixture would be stirred at -78 °C for several hours and monitored by TLC. Upon completion, the reaction would be quenched with methanol and the product purified by column chromatography to yield the enantiomerically enriched this compound. The enantiomeric excess would be determined by chiral HPLC analysis.

3. Derivatization of (S)-2-Oxaspiro[3.3]heptan-6-ol (Example)

To a solution of (S)-2-Oxaspiro[3.3]heptan-6-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C would be added methanesulfonyl chloride (1.2 eq). The reaction mixture would be stirred for 1 hour at 0 °C and then allowed to warm to room temperature. The reaction would be quenched with water and the product extracted with dichloromethane. The combined organic layers would be washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the corresponding mesylate, which can be used in subsequent nucleophilic substitution reactions.

Conclusion

This compound represents a promising and largely unexplored chiral building block with significant potential in drug discovery and development. Its unique combination of a rigid spirocyclic core, a polar oxetane moiety, and a versatile chiral handle makes it an attractive scaffold for the synthesis of novel, three-dimensional molecules with potentially improved pharmacological properties. Further research into efficient and scalable synthetic routes, particularly enantioselective methods, is crucial to unlock the full potential of this intriguing molecule and pave the way for its broader application in the pharmaceutical industry. The development of such building blocks is essential for expanding the accessible chemical space and driving the discovery of next-generation therapeutics.

Stereoselective Synthesis of 2-Oxaspiro[3.3]heptan-6-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed stereoselective synthetic pathway to 2-Oxaspiro[3.3]heptan-6-ol, a valuable spirocyclic scaffold for drug discovery. Due to the limited direct literature on this specific molecule, this document outlines a robust two-step approach commencing with the synthesis of the key intermediate, 2-Oxaspiro[3.3]heptan-6-one, followed by its stereoselective reduction to the target alcohol. The methodologies presented are based on well-established and analogous transformations in organic synthesis.

Proposed Synthetic Pathway Overview

The proposed synthesis of this compound is envisioned to proceed through a two-stage process. The initial stage focuses on the construction of the spirocyclic ketone, 2-Oxaspiro[3.3]heptan-6-one. The second stage involves the stereoselective reduction of this ketone to yield the desired chiral alcohol. This strategy allows for the introduction of the stereocenter at a late stage, providing flexibility and control over the final product's stereochemistry.

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Stereoselective Reduction 3-Methyleneoxetane 3-Methyleneoxetane Cycloaddition [2+2] Cycloaddition 3-Methyleneoxetane->Cycloaddition Ketene_Equivalent Ketene Equivalent (e.g., Dichloroketene) Ketene_Equivalent->Cycloaddition 2-Oxaspiro_ketone 2-Oxaspiro[3.3]heptan-6-one Cycloaddition->2-Oxaspiro_ketone Ketone_Input 2-Oxaspiro[3.3]heptan-6-one Reduction Stereoselective Reduction Ketone_Input->Reduction Alcohol_Product This compound Reduction->Alcohol_Product G Start 3-Methyleneoxetane + Ketene Equivalent Cycloaddition [2+2] Cycloaddition & Dehalogenation Start->Cycloaddition Ketone 2-Oxaspiro[3.3]heptan-6-one Cycloaddition->Ketone Reduction Stereoselective Reduction Ketone->Reduction Alcohol This compound Reduction->Alcohol

Initial Investigation of 2-Oxaspiro[3.3]heptan-6-ol Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive initial investigation into the reactivity of 2-Oxaspiro[3.3]heptan-6-ol, a novel spirocyclic scaffold with potential applications in medicinal chemistry. The spiro[3.3]heptane motif, particularly with the incorporation of an oxetane ring, is of significant interest as a bioisosteric replacement for common functionalities such as benzene, morpholine, and piperazine, offering improvements in physicochemical properties like solubility and metabolic stability.[1][2][3][4][5] This document outlines key reactive pathways of the title compound, including reactions of the secondary alcohol and the strained oxetane ring. Detailed, plausible experimental protocols are provided for oxidation, esterification, and etherification of the alcohol, as well as for the acid-catalyzed ring-opening of the oxetane. Quantitative data, based on established chemical principles and analogous reactions, are presented in structured tables. Furthermore, a hypothetical signaling pathway is proposed to illustrate the potential role of this compound derivatives in a drug discovery context, accompanied by workflow diagrams generated using Graphviz.

Introduction to this compound

The 2-Oxaspiro[3.3]heptane core is a unique three-dimensional scaffold that has gained attention in modern drug discovery. The inherent ring strain of the oxetane moiety and the defined stereochemistry of the spirocyclic system offer a structurally rigid framework that can be exploited for precise interactions with biological targets.[6][7][8] this compound, featuring a secondary alcohol, presents a versatile handle for further functionalization, allowing for the exploration of a diverse chemical space. The polarity imparted by the hydroxyl group and the ether linkage within the oxetane ring can enhance aqueous solubility, a desirable property for drug candidates.[2][8]

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from the synthesis of analogous 2-oxa-6-azaspiro[3.3]heptane derivatives.[9][10][11] A proposed multi-step synthesis is outlined below.

  • Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane. This intermediate can be prepared from tribromoneopentyl alcohol through treatment with sodium hydroxide.[11]

  • Step 2: Malonic ester synthesis. Reaction of 3,3-bis(bromomethyl)oxetane with diethyl malonate in the presence of a strong base like sodium hydride would yield diethyl 2-(oxetan-3-ylmethyl)-2-propylmalonate.

  • Step 3: Reduction. The resulting diester can be reduced to the corresponding diol, 2,2-bis(hydroxymethyl)propyl)oxetane, using a reducing agent like lithium aluminum hydride.

  • Step 4: Monoprotection. Selective protection of one of the primary hydroxyl groups, for instance as a silyl ether, would be necessary.

  • Step 5: Oxidation. The remaining free primary alcohol can be oxidized to the aldehyde.

  • Step 6: Intramolecular cyclization. An intramolecular cyclization, potentially under acidic conditions, could form the spirocyclic core.

  • Step 7: Reduction and Deprotection. Reduction of the resulting ketone and subsequent deprotection would yield this compound.

Note: As no direct literature for this specific synthesis was found, this proposed route is based on established organic chemistry principles and may require optimization.

Reactivity of the Secondary Alcohol

The secondary alcohol at the C-6 position is a key site for derivatization. Standard transformations for secondary alcohols are expected to be applicable.

Oxidation to 2-Oxaspiro[3.3]heptan-6-one

The oxidation of the secondary alcohol to the corresponding ketone, 2-Oxaspiro[3.3]heptan-6-one, can be achieved using various modern oxidation reagents that are known for their mildness and high selectivity, minimizing the risk of oxetane ring opening.[12][13][14][15]

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at room temperature is added Dess-Martin periodinane (1.2 eq). The reaction mixture is stirred for 2-4 hours and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude ketone, which can be purified by column chromatography.[16]

A solution of oxalyl chloride (1.5 eq) in anhydrous DCM is cooled to -78 °C. A solution of dimethyl sulfoxide (DMSO, 2.0 eq) in DCM is added dropwise, and the mixture is stirred for 15 minutes. A solution of this compound (1.0 eq) in DCM is then added slowly. After stirring for 30 minutes, triethylamine (5.0 eq) is added dropwise. The reaction is stirred for another 30 minutes at -78 °C and then allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with DCM. The combined organic layers are washed with brine, dried, and concentrated. Purification by column chromatography yields the desired ketone.[15][17][18][19]

Reaction Reagents and Conditions Product Estimated Yield Reference
OxidationDess-Martin Periodinane, DCM, rt, 2-4 h2-Oxaspiro[3.3]heptan-6-one90-95%[14][16]
Oxidation(COCl)₂, DMSO, Et₃N, DCM, -78 °C to rt2-Oxaspiro[3.3]heptan-6-one85-95%[17][18][19]
Esterification

Esterification of the secondary alcohol can be accomplished through various methods, including the Steglich and Mitsunobu reactions, which are known for their mild conditions suitable for sensitive substrates.

To a solution of this compound (1.0 eq), a carboxylic acid (1.2 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous DCM is added N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The resulting dicyclohexylurea precipitate (in the case of DCC) is removed by filtration. The filtrate is washed with dilute HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried and concentrated to give the crude ester, which is purified by chromatography.[20][21][22][23][24]

To a solution of this compound (1.0 eq), a carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. The reaction is stirred at room temperature for 6-8 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.[9][25][26][27][28]

Reaction Reagents and Conditions Product Example Estimated Yield Reference
EsterificationR-COOH, DCC/EDC, DMAP, DCM, 0 °C to rt2-Oxaspiro[3.3]heptan-6-yl acetate70-90%[20][21][22]
EsterificationR-COOH, PPh₃, DEAD/DIAD, THF, 0 °C to rt2-Oxaspiro[3.3]heptan-6-yl benzoate60-85%[9][25][26][27]
Etherification

The Williamson ether synthesis provides a classical method for the formation of ethers from the corresponding alcohol.

To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C is added a solution of this compound (1.0 eq) in THF. The mixture is stirred for 30 minutes, after which an alkyl halide (e.g., methyl iodide, 1.1 eq) is added. The reaction is allowed to warm to room temperature and stirred for 4-12 hours. The reaction is carefully quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The crude ether is purified by column chromatography.

Reaction Reagents and Conditions Product Example Estimated Yield Reference
Etherification1. NaH, THF, 0 °C; 2. CH₃I, rt6-Methoxy-2-oxaspiro[3.3]heptane60-80%[29]

Reactivity of the Oxetane Ring

The strained four-membered oxetane ring is susceptible to ring-opening reactions, typically under acidic conditions, providing a route to 1,3-difunctionalized compounds.

Acid-Catalyzed Ring Opening

The presence of a Lewis or Brønsted acid can activate the oxetane oxygen, facilitating nucleophilic attack. The regioselectivity of the attack will depend on the nature of the nucleophile and the stability of the potential carbocationic intermediates.

This compound (1.0 eq) is dissolved in methanol. A catalytic amount of a strong acid, such as sulfuric acid or a Lewis acid like indium(III) triflate (In(OTf)₃), is added.[30][31][32] The mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC). The reaction is quenched with a mild base (e.g., triethylamine), and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent, and the product is isolated from the organic phase after drying and concentration. Purification is performed by column chromatography.

Reaction Reagents and Conditions Product Estimated Yield Reference
Ring OpeningMeOH, cat. H₂SO₄ or In(OTf)₃, rt or heat3-(Hydroxymethyl)-3-(methoxymethyl)cyclobutanol70-85%[30][31][32]

Hypothetical Biological Context and Signaling Pathway

The 2-oxaspiro[3.3]heptane scaffold is a known bioisostere for the morpholine group, which is present in several kinase inhibitors.[2] For instance, derivatives of this scaffold could be designed as inhibitors of a hypothetical protein kinase, "Kinase X," which is implicated in a cancer-related signaling pathway.

Proposed Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Kinase X Kinase X Receptor->Kinase X Activates Substrate Substrate Kinase X->Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Transcription Factor Transcription Factor Phosphorylated Substrate->Transcription Factor Activates 2-Oxaspiro-Derivative 2-Oxaspiro-Derivative 2-Oxaspiro-Derivative->Kinase X Inhibits Gene Expression Gene Expression Transcription Factor->Gene Expression Promotes Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Leads to

Caption: Hypothetical signaling pathway where a this compound derivative inhibits Kinase X.

Experimental and Logical Workflows

General Experimental Workflow for Reactivity Screening

G Start Start Reactant_Prep Prepare this compound Start->Reactant_Prep Reaction_Setup Set up parallel reactions (Oxidation, Esterification, etc.) Reactant_Prep->Reaction_Setup Monitoring Monitor reaction progress (TLC, LC-MS) Reaction_Setup->Monitoring Workup Quench and extract product Monitoring->Workup Purification Purify by column chromatography Workup->Purification Characterization Characterize product (NMR, HRMS, IR) Purification->Characterization Data_Analysis Analyze yield and purity Characterization->Data_Analysis End End Data_Analysis->End

Caption: General workflow for investigating the reactivity of this compound.

Logical Workflow for Bioisosteric Replacement Strategy

G Identify_Lead Identify lead compound with a known bioisosteric moiety (e.g., morpholine) Propose_Analogue Propose 2-Oxaspiro[3.3]heptane analogue Identify_Lead->Propose_Analogue Synthesize_Analogue Synthesize the analogue Propose_Analogue->Synthesize_Analogue In_Vitro_Assay Perform in vitro biological assays (e.g., kinase inhibition) Synthesize_Analogue->In_Vitro_Assay Compare_Activity Compare activity with lead compound In_Vitro_Assay->Compare_Activity ADME_Tox Assess ADME/Tox properties Compare_Activity->ADME_Tox Structure_Activity Analyze Structure-Activity Relationship (SAR) ADME_Tox->Structure_Activity Optimization Lead optimization Structure_Activity->Optimization

Caption: Logical workflow for a drug discovery program utilizing the 2-oxaspiro[3.3]heptane scaffold.

Conclusion

This compound is a promising building block for medicinal chemistry, offering a unique and rigid three-dimensional structure with versatile points for functionalization. The secondary alcohol can be readily transformed into ketones, esters, and ethers using standard, mild synthetic protocols. The oxetane ring provides an additional site for modification through acid-catalyzed ring-opening reactions. The exploration of derivatives of this scaffold as potential therapeutic agents, particularly as bioisosteres of known pharmacophores, warrants further investigation. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to begin their exploration of the rich chemistry of this compound and its derivatives.

References

Exploring the Chemical Space of Oxaspiro[3.3]heptanes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in medicinal chemistry, offering a unique three-dimensional profile that can lead to improved physicochemical and pharmacological properties of drug candidates. This guide provides an in-depth exploration of the chemical space of oxaspiro[3.3]heptanes, detailing their synthesis, key properties, and applications as bioisosteres in drug design.

Introduction to Oxaspiro[3.3]heptanes

The rigid, spirocyclic nature of the oxaspiro[3.3]heptane core provides a distinct conformational restriction compared to more flexible acyclic or monocyclic systems. This rigidity can enhance binding affinity to biological targets and improve metabolic stability. Furthermore, the inclusion of an oxygen atom within the spirocycle introduces polarity, which can favorably modulate properties such as solubility and lipophilicity. These characteristics make oxaspiro[3.3]heptanes attractive scaffolds for the development of novel therapeutics.

Synthesis of the Oxaspiro[3.3]heptane Core

Several synthetic routes to access the oxaspiro[3.3]heptane framework and its derivatives have been developed. A common strategy involves the construction of the spirocyclic system from readily available starting materials.

General Synthetic Workflow

The synthesis of functionalized oxaspiro[3.3]heptanes often follows a logical progression from simple precursors to the final complex scaffold.

G A Commercially Available Starting Materials B Key Intermediate Formation A->B Initial Reactions C Spirocyclization B->C Ring Closure D Functionalization C->D Introduction of Substituents E Target Oxaspiro[3.3]heptane Derivative D->E Final Modification G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib / Oxaspiro-analog Gefitinib->EGFR Inhibits G cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel Voltage-gated Sodium Channel Na_ion_in Na+ Na_channel->Na_ion_in Na_ion_out Na+ Na_ion_out->Na_channel Influx Nerve_impulse Nerve Impulse Propagation Na_ion_in->Nerve_impulse Depolarization Bupivacaine Bupivacaine / Spiro-analog Bupivacaine->Na_channel Blocks

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Oxaspiro[3.3]heptan-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, albeit proposed, synthetic route for the preparation of 2-Oxaspiro[3.3]heptan-6-ol, a novel spirocyclic scaffold of interest in medicinal chemistry. The protocols are based on established chemical transformations and are intended to serve as a guide for the synthesis of this and related compounds.

Introduction

Spirocyclic scaffolds, particularly those containing small, strained rings like oxetanes and cyclobutanes, are of increasing importance in drug discovery. The rigid, three-dimensional nature of these structures can lead to improved pharmacological properties, such as enhanced metabolic stability, reduced lipophilicity, and improved binding affinity to target proteins. This compound represents a unique combination of an oxetane and a functionalized cyclobutane ring, making it an attractive building block for the synthesis of new chemical entities.

This document outlines a two-step synthesis of this compound, commencing with the synthesis of the key intermediate, 2-Oxaspiro[3.3]heptan-6-one, followed by its reduction to the target alcohol.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process, as illustrated in the workflow diagram below. The initial step involves the formation of the spirocyclic ketone, 2-Oxaspiro[3.3]heptan-6-one, from a suitable oxetane precursor. The subsequent step is the reduction of this ketone to the desired secondary alcohol.

G cluster_0 Step 1: Synthesis of 2-Oxaspiro[3.3]heptan-6-one cluster_1 Step 2: Reduction to this compound 3,3-Bis(bromomethyl)oxetane 3,3-Bis(bromomethyl)oxetane Alkylation Alkylation 3,3-Bis(bromomethyl)oxetane->Alkylation Protected Acetone Enolate Protected Acetone Enolate Protected Acetone Enolate->Alkylation Deprotection Deprotection Alkylation->Deprotection 2-Oxaspiro[3.3]heptan-6-one 2-Oxaspiro[3.3]heptan-6-one Deprotection->2-Oxaspiro[3.3]heptan-6-one 2-Oxaspiro[3.3]heptan-6-one_2 2-Oxaspiro[3.3]heptan-6-one Reduction Reduction 2-Oxaspiro[3.3]heptan-6-one_2->Reduction This compound This compound Reduction->this compound

Caption: Proposed two-step synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Oxaspiro[3.3]heptan-6-one

This protocol describes a hypothetical synthesis of the key ketone intermediate. It involves the alkylation of a protected acetone enolate with 3,3-bis(bromomethyl)oxetane, followed by deprotection to yield the spirocyclic ketone.

Materials:

  • 3,3-Bis(bromomethyl)oxetane

  • 2-Methoxypropene (acetone enol ether)

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation: To a solution of 2-methoxypropene (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 equivalents) dropwise. Stir the resulting solution for 30 minutes at -78 °C.

  • Alkylation: To the freshly prepared enolate solution, add a solution of 3,3-bis(bromomethyl)oxetane (1.0 equivalent) in anhydrous THF dropwise at -78 °C. Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Quenching and Deprotection: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the pH is acidic. Stir vigorously for 1-2 hours at room temperature to effect deprotection of the enol ether.

  • Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 2-Oxaspiro[3.3]heptan-6-one.

Data Presentation:

ParameterExpected Value
Yield 40-60%
Physical State Colorless oil
¹H NMR (CDCl₃) Peaks corresponding to oxetane and cyclobutanone protons
¹³C NMR (CDCl₃) Peaks including a ketone carbonyl signal (~210 ppm) and spiro carbon
Mass Spec (EI) M⁺ peak corresponding to C₆H₈O₂
Protocol 2: Synthesis of this compound

This protocol details the reduction of the spirocyclic ketone to the target alcohol using sodium borohydride.

Materials:

  • 2-Oxaspiro[3.3]heptan-6-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reduction: Dissolve 2-Oxaspiro[3.3]heptan-6-one (1.0 equivalent) in methanol at 0 °C. To this solution, add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Stirring: After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Work-up: Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 30 mL). Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Data Presentation:

ParameterExpected Value
Yield 85-95%
Physical State White solid or colorless oil
¹H NMR (CDCl₃) Appearance of a new proton signal for the CH-OH group and disappearance of the ketone signal
¹³C NMR (CDCl₃) Appearance of a new carbon signal for the CH-OH group (~60-70 ppm)
Mass Spec (EI) M⁺ peak corresponding to C₆H₁₀O₂

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the chemical transformations in the proposed synthesis.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Final Product A 3,3-Bis(bromomethyl)oxetane C 2-Oxaspiro[3.3]heptan-6-one A->C Alkylation & Deprotection B Protected Acetone Enolate B->C D This compound C->D Reduction

Caption: Logical flow from starting materials to the final product.

Applications of 2-Oxaspiro[3.3]heptan-6-ol in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The 2-oxaspiro[3.3]heptane scaffold is an emerging and valuable building block in medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational profile that can lead to improved pharmacological properties when incorporated into drug candidates. While direct applications of 2-Oxaspiro[3.3]heptan-6-ol are not extensively documented in peer-reviewed literature, its strategic design points to its significant potential as a versatile synthon for the development of novel therapeutics. The hydroxyl group at the 6-position provides a convenient handle for further functionalization, allowing for the exploration of chemical space and the optimization of structure-activity relationships (SAR).

The broader class of spiro[3.3]heptanes, particularly heteroatom-containing analogues like 2-oxa-6-azaspiro[3.3]heptane, have gained considerable attention as bioisosteres for common saturated heterocycles such as morpholine and piperidine.[1][2][3][4] The incorporation of the spiro[3.3]heptane motif has been shown to enhance key drug-like properties, including aqueous solubility and metabolic stability, while maintaining or improving biological activity.[1][2][3][4]

A notable example of the successful application of a related scaffold is in the development of the potent antibiotic drug candidate, TBI-223, which is designed to treat tuberculosis.[5] The core of TBI-223 features a 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane moiety, highlighting the therapeutic potential of this chemical class.[5] The synthesis of this key intermediate underscores the practical utility of functionalized oxaspiro[3.3]heptane systems in the construction of complex and medicinally relevant molecules.

The this compound scaffold can be envisioned as a precursor to a variety of derivatives where the alcohol is converted to other functional groups such as amines, ethers, esters, or halides. These derivatives can then be incorporated into larger molecules to probe interactions with biological targets. The inherent rigidity of the spirocyclic system can help in locking in a specific conformation, which can be advantageous for binding to a target protein with high affinity and selectivity.

Experimental Protocols

Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

This protocol involves a two-step process starting from commercially available materials.

Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane

  • Materials: Tribromoneopentyl alcohol (TBNPA), Sodium hydroxide (NaOH), Water, Diethyl ether.

  • Procedure:

    • A solution of sodium hydroxide (e.g., 2 equivalents) in water is prepared.

    • Tribromoneopentyl alcohol (1 equivalent) is dissolved in a suitable solvent like diethyl ether.

    • The aqueous NaOH solution is added to the TBNPA solution under vigorous stirring.

    • The reaction mixture is stirred at room temperature for a specified time (e.g., 12-24 hours) to facilitate the cyclization to the oxetane ring.

    • The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., MgSO₄).

    • The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield 3,3-bis(bromomethyl)oxetane.

Step 2: Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

  • Materials: 3,3-bis(bromomethyl)oxetane, 2-fluoro-4-nitroaniline, a suitable base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide - DMF).

  • Procedure:

    • To a solution of 2-fluoro-4-nitroaniline (1 equivalent) in DMF, add the base (e.g., 2.2 equivalents of K₂CO₃).

    • Add a solution of 3,3-bis(bromomethyl)oxetane (1.1 equivalents) in DMF to the reaction mixture.

    • The reaction mixture is heated (e.g., to 80-100 °C) and stirred for a period of time (e.g., 12-24 hours) until the reaction is complete, as monitored by a suitable technique like TLC or LC-MS.

    • After completion, the reaction mixture is cooled to room temperature and partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is separated, washed multiple times with water and brine to remove DMF and inorganic salts.

    • The organic layer is dried over an anhydrous salt, filtered, and the solvent is evaporated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.

Data Presentation

As there is no direct quantitative biological data available for this compound and its direct derivatives in the public domain, the following table provides a conceptual framework for how such data would be presented. The data for the antibiotic drug candidate TBI-223, which contains a related scaffold, is presented to illustrate the potential of this class of compounds.

Compound IDTargetAssay TypeIC₅₀ / EC₅₀ (nM)Binding Affinity (Kᵢ/Kₔ, nM)Reference
TBI-223 Mycobacterium tuberculosisWhole-cell growth inhibitionData not publicly availableData not publicly available[5]
Conceptual Derivative 1Target XEnzymatic InhibitionValueValue
Conceptual Derivative 2Receptor YRadioligand BindingValueValue

Visualizations

Logical Relationship: Application of 2-Oxaspiro[3.3]heptane Scaffolds in Drug Design

G A This compound (Versatile Building Block) B Functionalization at C6-OH (e.g., Amination, Etherification) A->B C Novel Derivatives B->C E Incorporation into Drug Candidates C->E D Bioisosteric Replacement (e.g., for Morpholine, Piperidine) D->E F Improved Physicochemical Properties (Solubility, Metabolic Stability) E->F G Enhanced Biological Activity (Potency, Selectivity) E->G

Caption: Role of this compound in medicinal chemistry.

Experimental Workflow: Synthesis of a Functionalized 2-Oxaspiro[3.3]heptane Derivative

G Start Starting Materials (Tribromoneopentyl alcohol, 2-fluoro-4-nitroaniline) Step1 Step 1: Oxetane Formation (Cyclization with NaOH) Start->Step1 Step2 Step 2: Spirocyclization (Reaction with aniline derivative) Start->Step2 Intermediate1 3,3-bis(bromomethyl)oxetane Step1->Intermediate1 Intermediate1->Step2 Intermediate2 Crude Product Step2->Intermediate2 Purification Purification (Column Chromatography) Intermediate2->Purification End Final Product (6-(2-fluoro-4-nitrophenyl)- 2-oxa-6-azaspiro[3.3]heptane) Purification->End

Caption: Synthetic workflow for a key drug intermediate.

References

Application Notes and Protocols: Utilizing 2-Oxaspiro[3.3]heptan-6-ol for the Creation of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spirocyclic scaffolds have garnered significant attention in modern medicinal chemistry due to their inherent three-dimensional nature, which offers an escape from the "flatland" of traditional aromatic and heteroaromatic compounds.[1] This unique structural feature can lead to improved physicochemical properties, such as increased solubility and metabolic stability, as well as enhanced target selectivity by providing a well-defined vectoral orientation of substituents. The spiro[3.3]heptane motif, in particular, has emerged as a valuable building block in drug discovery, serving as a bioisostere for commonly used fragments like piperidine and morpholine. The constrained conformation of these scaffolds can lead to a more favorable presentation of pharmacophoric elements to their biological targets.

This document provides detailed application notes and protocols for the synthesis and derivatization of 2-Oxaspiro[3.3]heptan-6-ol, a versatile building block for the generation of novel spirocyclic scaffolds with potential applications in drug discovery.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from the commercially available 3-oxocyclobutanecarboxylic acid. The proposed synthetic pathway involves a Wittig olefination, reduction of the carboxylic acid, protection of the resulting alcohol, epoxidation of the exocyclic double bond, and a final Corey-Chaikovsky epoxide expansion to form the oxetane ring.

Experimental Protocol: Synthesis of this compound

Step 1: Wittig Olefination of 3-Oxocyclobutanecarboxylic acid

This step introduces the exocyclic methylene group necessary for subsequent epoxidation.

  • Materials: 3-Oxocyclobutanecarboxylic acid, Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexanes, Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Magnesium sulfate (MgSO₄).

  • Procedure:

    • To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add n-BuLi (1.05 eq) dropwise.

    • Allow the resulting yellow-orange solution to stir at room temperature for 1 hour to ensure complete formation of the ylide.

    • Cool the ylide solution back to 0 °C and add a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in THF dropwise.

    • Let the reaction warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 3-methylenecyclobutanecarboxylic acid.

Step 2: Reduction of 3-Methylenecyclobutanecarboxylic acid

The carboxylic acid is reduced to the corresponding primary alcohol.

  • Materials: 3-Methylenecyclobutanecarboxylic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous THF, Diethyl ether, Water, 15% Aqueous sodium hydroxide (NaOH), Anhydrous MgSO₄.

  • Procedure:

    • To a stirred solution of 3-methylenecyclobutanecarboxylic acid (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add LiAlH₄ (1.5 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Cool the reaction back to 0 °C and quench sequentially by the careful dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture vigorously for 1 hour until a white precipitate forms.

    • Filter the precipitate through a pad of Celite® and wash thoroughly with diethyl ether.

    • Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (3-methylenecyclobutyl)methanol. This product is often used in the next step without further purification.

Step 3: Protection of (3-Methylenecyclobutyl)methanol

The primary alcohol is protected, for example, as a benzyl ether, to prevent interference in subsequent steps.

  • Materials: (3-Methylenecyclobutyl)methanol, Sodium hydride (NaH), Benzyl bromide (BnBr), Anhydrous THF or Dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (3-methylenecyclobutyl)methanol (1.0 eq) in THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add benzyl bromide (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to give 3-((benzyloxy)methyl)-1-methylenecyclobutane.

Step 4: Epoxidation of 3-((Benzyloxy)methyl)-1-methylenecyclobutane

The exocyclic double bond is converted to an epoxide.

  • Materials: 3-((Benzyloxy)methyl)-1-methylenecyclobutane, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃).

  • Procedure:

    • To a stirred solution of 3-((benzyloxy)methyl)-1-methylenecyclobutane (1.0 eq) in DCM at 0 °C, add m-CPBA (1.2 eq) portion-wise.

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude epoxide, 2-((benzyloxy)methyl)spiro[3.1]oxirane.

Step 5: Corey-Chaikovsky Epoxide Expansion to form the Oxetane Ring

The epoxide is rearranged and expanded to the desired oxetane ring.

  • Materials: 2-((Benzyloxy)methyl)spiro[3.1]oxirane, Trimethylsulfoxonium iodide, Sodium hydride (NaH), Anhydrous Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a stirred suspension of trimethylsulfoxonium iodide (1.5 eq) in anhydrous DMSO under an inert atmosphere, add NaH (1.5 eq, 60% dispersion in mineral oil).

    • Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.

    • Add a solution of the crude epoxide (1.0 eq) in DMSO dropwise.

    • Heat the reaction mixture to 50-60 °C and stir for 12-16 hours.

    • Cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford 6-((benzyloxy)methyl)-2-oxaspiro[3.3]heptane.

Step 6: Deprotection to yield this compound

The benzyl protecting group is removed to give the final product.

  • Materials: 6-((Benzyloxy)methyl)-2-oxaspiro[3.3]heptane, Palladium on carbon (Pd/C, 10 wt%), Methanol or Ethyl acetate, Hydrogen gas (H₂).

  • Procedure:

    • To a solution of 6-((benzyloxy)methyl)-2-oxaspiro[3.3]heptane (1.0 eq) in methanol, add Pd/C (10 mol%).

    • Stir the suspension under an atmosphere of hydrogen (e.g., using a balloon) at room temperature for 4-8 hours.

    • Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield this compound.

Creating Novel Scaffolds from this compound

The hydroxyl group of this compound serves as a versatile handle for further functionalization, allowing for the creation of a diverse library of novel scaffolds.

Derivatization Strategies:
  • Esterification/Amidation: The alcohol can be readily esterified or converted to an amine (via mesylation/azide reduction or Mitsunobu reaction followed by reduction) and subsequently amidated to introduce a wide range of substituents.

  • Ether Synthesis: Williamson ether synthesis can be employed to introduce various alkyl or aryl groups.

  • Oxidation and Reductive Amination: Oxidation of the alcohol to the corresponding ketone, 6-oxo-2-oxaspiro[3.3]heptane, provides a key intermediate for reductive amination, allowing for the introduction of diverse amine functionalities.

Experimental Protocol: Derivatization via Reductive Amination

Step 1: Oxidation to 6-Oxo-2-oxaspiro[3.3]heptane

  • Materials: this compound, Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC), Dichloromethane (DCM).

  • Procedure (using DMP):

    • To a stirred solution of this compound (1.0 eq) in DCM at room temperature, add DMP (1.2 eq).

    • Stir the reaction for 2-4 hours until the starting material is consumed (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.

    • Stir vigorously for 15 minutes, then separate the layers.

    • Extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate to give the crude ketone, which can often be used directly in the next step.

Step 2: Reductive Amination

  • Materials: 6-Oxo-2-oxaspiro[3.3]heptane, Primary or secondary amine (R¹R²NH), Sodium triacetoxyborohydride (STAB), Dichloroethane (DCE) or THF, Acetic acid (optional).

  • Procedure:

    • To a stirred solution of the crude ketone (1.0 eq) and the desired amine (1.1 eq) in DCE, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour.

    • Add STAB (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 12-24 hours.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract with DCM (3 x volumes).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield the desired N-substituted 6-amino-2-oxaspiro[3.3]heptane derivative.

Data Presentation

Scaffold TypePotential Biological Target ClassRationale for ActivityRepresentative Published Data (on related scaffolds)
6-Amino-2-oxaspiro[3.3]heptane DerivativesGPCRs, Kinases, Ion ChannelsBioisosteric replacement for piperidine and morpholine moieties, providing novel vectors for substituent exploration and improved physicochemical properties.A 2-azaspiro[3.3]heptane derivative induced fetal hemoglobin production in cynomolgus monkeys.[2]
2-Oxaspiro[3.3]heptan-6-yl Esters and AmidesProteases, TransferasesIntroduction of hydrogen bond donors and acceptors with a rigidified core, potentially leading to enhanced binding affinity and selectivity.N/A
2-Oxaspiro[3.3]heptan-6-yl EthersVarious, depending on the ether substituentModulation of lipophilicity and introduction of specific interactions (e.g., aryl ethers for pi-stacking).N/A

Mandatory Visualization

G Start 3-Oxocyclobutane- carboxylic acid Wittig Wittig Olefination Start->Wittig Reduction Reduction (LiAlH4) Wittig->Reduction Protection Protection (BnBr) Reduction->Protection Epoxidation Epoxidation (m-CPBA) Protection->Epoxidation Corey Corey-Chaikovsky Expansion Epoxidation->Corey Deprotection Deprotection (H2, Pd/C) Corey->Deprotection Final_Product This compound Deprotection->Final_Product Oxidation Oxidation (DMP) Final_Product->Oxidation Ketone 6-Oxo-2-oxaspiro[3.3]heptane Oxidation->Ketone Reductive_Amination Reductive Amination Ketone->Reductive_Amination Scaffolds Novel Scaffolds Reductive_Amination->Scaffolds

Caption: Synthetic workflow for this compound and its derivatization.

G Receptor GPCR/Kinase G_Protein G-Protein Activation or Kinase Cascade Receptor->G_Protein Scaffold 2-Oxaspiro[3.3]heptane Scaffold Scaffold->Receptor Binding & Modulation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Hypothetical signaling pathway modulated by a 2-Oxaspiro[3.3]heptane derivative.

References

Derivatisierung von 2-Oxaspiro[3.3]heptan-6-ol für die Wirkstoffforschung: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Datum: 26. Dezember 2025

Zusammenfassung: Diese Applikationshinweise beschreiben detaillierte Protokolle für die Synthese und Derivatisierung von 2-Oxaspiro[3.3]heptan-6-ol, einem neuartigen, starren spirozyklischen Grundgerüst für die medizinische Chemie. Das 2-Oxaspiro[3.3]heptan-Motiv gewinnt als Bioisoster für häufig vorkommende Ringe wie Cyclohexan oder Morpholin zunehmend an Bedeutung in der Wirkstoffentwicklung.[1][2] Seine definierte dreidimensionale Struktur ermöglicht eine präzise Ausrichtung von Substituenten im Raum, was zu einer verbesserten Selektivität und Wirksamkeit sowie zu vorteilhaften physikochemisch-pharmazeutischen Eigenschaften führen kann.[3][4] Die hier vorgestellten Protokolle konzentrieren sich auf die Funktionalisierung der sekundären Alkoholgruppe, um eine Bibliothek von Ethern und Estern für die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) zu erstellen.

Haftungsausschluss: Die folgende Dokumentation basiert auf etablierten synthetischen Methoden für ähnliche Molekülgerüste. Detaillierte experimentelle Daten zur spezifischen Synthese und Derivatisierung von this compound sind in der wissenschaftlichen Literatur nur begrenzt verfügbar. Die Protokolle sind als repräsentative Beispiele für die Erschließung dieses chemischen Raums zu verstehen.

Synthese des Ausgangsmaterials: this compound

Die Synthese des zentralen Bausteins this compound kann in einem mehrstufigen Prozess erfolgen, ausgehend von kommerziell erhältlichen Materialien. Der folgende Arbeitsablauf skizziert eine plausible Route.

G cluster_0 Synthese von this compound A 3,3-Bis(hydroxymethyl)cyclobutanol B Schutz der Diole A->B TBDPSCl, Imidazol C Oxidation des Alkohols B->C Dess-Martin-Periodinan D 3,3-(2,2-Dimethyl-1,3-dioxan-5,5-diyl)cyclobutanon C->D E Corey-Chaykovsky-Reaktion D->E (CH3)3S(O)I, NaH F Epoxid E->F G Saure Ringoeffnung & Oxetanbildung F->G p-TsOH, MeOH H This compound G->H

Abbildung 1: Vorgeschlagener Syntheseweg für this compound.

Protokoll 1.1: Synthese von this compound
  • Schutz der Diole: 3,3-Bis(hydroxymethyl)cyclobutanol wird mit einem geeigneten Schutzgruppenreagenz (z. B. TBDPSCl) behandelt, um die primären Alkohole selektiv zu schützen.

  • Oxidation: Der verbleibende sekundäre Alkohol wird zu einem Keton oxidiert, beispielsweise mit Dess-Martin-Periodinan.

  • Epoxidierung: Das resultierende Keton wird mittels der Corey-Chaykovsky-Reaktion mit Trimethylsulfoxoniumiodid in ein Epoxid umgewandelt.

  • Zyklisierung: Die Behandlung des Epoxids mit einer Säure (z. B. p-Toluolsulfonsäure) führt zur Ringöffnung des Epoxids und zur anschließenden Zyklisierung unter Bildung des Oxetanrings von this compound, nach Entfernung der Schutzgruppen.

Derivatisierung von this compound

Die Hydroxylgruppe an Position 6 dient als Ankerpunkt für die Einführung verschiedener funktioneller Gruppen zur systematischen Untersuchung der SAR.

G cluster_1 Derivatisierungs-Workflow cluster_2 O-Alkylierung cluster_3 Mitsunobu-Reaktion cluster_4 Acylierung A This compound B Ether-Derivate A->B R-X, Base (z.B. NaH) in THF C Ester-Derivate (Inversion) A->C R-COOH, PPh3, DIAD in THF D Ester-Derivate (Retention) A->D R-COCl, Pyridin in DCM

Abbildung 2: Allgemeine Derivatisierungsstrategien für this compound.

Protokoll 2.1: O-Alkylierung (Williamson-Ethersynthese)

Dieses Protokoll beschreibt die Synthese von Ethern ausgehend von this compound.

  • Vorbereitung: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Kolben werden 1,0 Äquivalente this compound in wasserfreiem Tetrahydrofuran (THF) gelöst.

  • Deprotonierung: Die Lösung wird auf 0 °C gekühlt und langsam mit 1,1 Äquivalenten einer starken Base, wie z. B. Natriumhydrid (60 % Dispersion in Mineralöl), versetzt. Die Mischung wird 30 Minuten bei 0 °C gerührt, um die Bildung des Alkoholats zu gewährleisten.

  • Alkylierung: 1,2 Äquivalente des entsprechenden Alkylhalogenids (z. B. Iodmethan, Benzylbromid) werden langsam zugegeben.

  • Reaktion: Das Reaktionsgemisch wird langsam auf Raumtemperatur erwärmt und für 4-16 Stunden gerührt, bis die Umsetzung (verfolgt durch Dünnschichtchromatographie) vollständig ist.

  • Aufarbeitung: Die Reaktion wird vorsichtig mit gesättigter Ammoniumchloridlösung gequencht. Die wässrige Phase wird dreimal mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel wird unter reduziertem Druck entfernt.

  • Reinigung: Der Rückstand wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das reine Ether-Derivat zu erhalten.

Protokoll 2.2: Mitsunobu-Reaktion zur Esterbildung

Die Mitsunobu-Reaktion ermöglicht die Umwandlung von Alkoholen in eine Vielzahl von funktionellen Gruppen, typischerweise unter Inversion der Stereochemie am Kohlenstoffzentrum des Alkohols.[5][6][7][8][9]

  • Vorbereitung: In einem trockenen, mit Inertgas gespülten Kolben werden 1,0 Äquivalent this compound, 1,5 Äquivalente Triphenylphosphin (PPh₃) und 1,2 Äquivalente einer Carbonsäure (z. B. Benzoesäure) in wasserfreiem THF gelöst.

  • Reaktionseinleitung: Die Lösung wird auf 0 °C gekühlt. 1,5 Äquivalente Diisopropylazodicarboxylat (DIAD) oder Diethylazodicarboxylat (DEAD), gelöst in wasserfreiem THF, werden langsam über eine Spritze zugetropft.[7]

  • Reaktion: Nach der Zugabe wird das Eisbad entfernt und die Reaktion wird bei Raumtemperatur für 2-12 Stunden gerührt. Der Fortschritt wird mittels Dünnschichtchromatographie überwacht.

  • Aufarbeitung: Das Lösungsmittel wird unter reduziertem Druck entfernt. Der Rückstand wird in Diethylether aufgenommen, um das als Nebenprodukt entstandene Triphenylphosphinoxid auszufällen, welches durch Filtration entfernt wird.

  • Reinigung: Das Filtrat wird eingeengt und der Rückstand mittels Säulenchromatographie auf Kieselgel gereinigt, um den gewünschten Ester zu isolieren.

Quantitative Daten und Struktur-Wirkungs-Beziehungen (SAR)

Die Derivate sollten auf ihre biologische Aktivität in einem relevanten Assay sowie auf wichtige ADME-Eigenschaften (Absorption, Distribution, Metabolismus, Exkretion) untersucht werden. Die folgende Tabelle zeigt hypothetische Daten für eine Reihe von Derivaten, um die Art der für eine SAR-Studie erforderlichen Datenerfassung zu veranschaulichen.

Tabelle 1: Repräsentative quantitative Daten für Derivate von this compound

VerbindungR-GruppeIC₅₀ (nM) [Kinase X]cLogPLöslichkeit (µM, pH 7.4)Metab. Stabilität (% verbleibend nach 30 min, HLM)
1 -H (Alkohol)>100001.255085
2a -CH₃ (Ether)8501.642078
2b -CH₂Ph (Ether)1203.55045
2c -CH₂-cPr (Ether)4502.131082
3a -C(O)CH₃ (Ester)6501.448025 (Hydrolyse)
3b -C(O)Ph (Ester)953.27515 (Hydrolyse)

HLM: humane Lebermikrosomen. Die Daten in dieser Tabelle sind rein hypothetisch und dienen nur zur Veranschaulichung.

Hypothetischer Wirkmechanismus: GPCR-Antagonismus

Viele niedermolekulare Wirkstoffe zielen auf G-Protein-gekoppelte Rezeptoren (GPCRs) ab. Ein Derivat von this compound könnte als Antagonist konzipiert werden, der an einen GPCR bindet und dessen Aktivierung durch den endogenen Liganden blockiert, wodurch die nachgeschaltete Signaltransduktion gehemmt wird.

G cluster_pathway Hypothetische GPCR-Signalkaskade cluster_membrane Zellmembran Ligand Endogener Ligand Receptor GPCR Ligand->Receptor Aktiviert Antagonist This compound Derivat (Wirkstoff) Antagonist->Receptor Blockiert G_Protein G-Protein (αβγ) Receptor->G_Protein aktiviert AC Adenylylcyclase G_Protein->AC aktiviert ATP ATP cAMP cAMP ATP->cAMP katalysiert durch AC PKA Proteinkinase A (PKA) cAMP->PKA aktiviert Effekt Zelluläre Antwort PKA->Effekt phosphoryliert Zielproteine

Abbildung 3: Hypothetischer Mechanismus eines this compound-Derivats als GPCR-Antagonist.

References

Application Notes and Protocols: Reactions of 2-Oxaspiro[3.3]heptan-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for key chemical transformations of 2-Oxaspiro[3.3]heptan-6-ol, a valuable building block in medicinal chemistry. The protocols outlined below are based on well-established synthetic methodologies for the reactions of secondary alcohols.

Synthesis of this compound

A proposed synthetic route to this compound commences from 3-oxocyclobutane-1-carboxylic acid. This multi-step synthesis involves a Wittig olefination, reduction, and protection, followed by epoxidation and a Corey-Chaikovsky epoxide expansion to form the spirocyclic core. A final deprotection step would yield the target alcohol. While a specific protocol for the 6-hydroxy derivative is not widely published, a scalable synthesis of 6-methyloxy-substituted 1-oxaspiro[3.3]heptane has been reported, suggesting that demethylation could provide the desired alcohol.

Key Reactions of this compound

The secondary alcohol functionality of this compound allows for a variety of important chemical transformations, including oxidation to the corresponding ketone, esterification, and etherification. These reactions provide access to a diverse range of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Oxidation to 2-Oxaspiro[3.3]heptan-6-one

The oxidation of the secondary alcohol to a ketone is a fundamental transformation. A mild and efficient method for this is the Dess-Martin periodinane (DMP) oxidation, which is known for its high chemoselectivity and tolerance of various functional groups.

Experimental Protocol: Dess-Martin Oxidation

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture).

  • Stir the biphasic mixture until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Oxaspiro[3.3]heptan-6-one.

Quantitative Data (Representative)

ParameterValue
Starting MaterialThis compound
ReagentDess-Martin Periodinane
SolventDichloromethane
TemperatureRoom Temperature
Reaction Time2-4 hours
Typical Yield 85-95%

Workflow for Dess-Martin Oxidation

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_alcohol This compound reaction_step Mix and stir at RT (2-4 hours) start_alcohol->reaction_step start_dmp Dess-Martin Periodinane start_dmp->reaction_step start_dcm DCM start_dcm->reaction_step workup_quench Quench with NaHCO₃/Na₂S₂O₃ reaction_step->workup_quench workup_extract Extract with DCM workup_quench->workup_extract workup_purify Column Chromatography workup_extract->workup_purify product_ketone 2-Oxaspiro[3.3]heptan-6-one workup_purify->product_ketone G start_acid Carboxylic Acid reaction Reaction in DCM (0°C to RT) start_acid->reaction start_alcohol This compound start_alcohol->reaction start_reagents EDC, DMAP start_reagents->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product 2-Oxaspiro[3.3]heptan-6-yl Ester purification->product G Alcohol This compound Alkoxide Alkoxide Intermediate Alcohol->Alkoxide Deprotonation Base NaH Base->Alkoxide Ether 6-Alkoxy-2-oxaspiro[3.3]heptane Alkoxide->Ether Sₙ2 Attack Alkyl_Halide Alkyl Halide Alkyl_Halide->Ether

Application Notes: 2-Oxaspiro[3.3]heptan-6-ol and its Aza-analogue as Novel Bioisosteres for Morpholine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In medicinal chemistry, the morpholine ring is a ubiquitous scaffold, prized for its ability to improve the aqueous solubility and overall physicochemical profile of drug candidates. However, it is not without its drawbacks, including potential metabolic liabilities. Bioisosteric replacement is a powerful strategy to mitigate such issues while retaining or enhancing desirable properties. This document provides a detailed overview of 2-oxa-6-azaspiro[3.3]heptane as a direct bioisostere for morpholine and introduces 2-oxaspiro[3.3]heptan-6-ol as a related scaffold with distinct properties, offering a novel vector for structural diversification.

Spirocyclic systems have gained significant attention as they introduce three-dimensionality, which can lead to improved target engagement and a more favorable intellectual property landscape.[1] The 2-oxa-6-azaspiro[3.3]heptane motif, in particular, has been proposed as a valuable structural alternative to morpholine, often resulting in compounds with improved metabolic stability, enhanced aqueous solubility, and lower lipophilicity.[2]

Physicochemical Properties: A Comparative Analysis

The strategic replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety can have a profound and sometimes counterintuitive impact on a molecule's physicochemical properties. Despite the net addition of a carbon atom, this substitution often leads to a decrease in lipophilicity (logD) and an increase in basicity (pKa). This can be attributed to the altered geometry and the reduced inductive electron-withdrawing effect of the oxygen atom, which is now gamma to the nitrogen instead of beta.[3]

Below is a comparative summary of key physicochemical parameters for parent morpholine compounds and their corresponding 2-oxa-6-azaspiro[3.3]heptane bioisosteres.

Parent Compound IDParent ScaffoldParent pKaParent clogDBioisostere IDBioisostere ScaffoldBioisostere pKaBioisostere clogDΔpKaΔclogD
6a Morpholine5.81.86b 2-Oxa-6-azaspiro[3.3]heptane7.30.6+1.5-1.2
8a (Linezolid) Morpholine--8b 2-Oxa-6-azaspiro[3.3]heptane----
9a (Artefenomel) Morpholine8.04.39b 2-Oxa-6-azaspiro[3.3]heptane8.83.7+0.8-0.6
11a (PF-06447475) Morpholine6.51.811b 2-Oxa-6-azaspiro[3.3]heptane7.61.1+1.1-0.7

Data sourced from literature.[3] Note: Some pKa and clogD values for parent compounds and bioisosteres were not explicitly provided in the cited source.

The properties of the user-requested This compound are distinct from the aza-analogue. As it lacks the basic nitrogen, its primary utility would be as a polar, non-basic building block, potentially acting as a bioisostere for hydroxylated cyclic ethers. Its computed properties are as follows:

CompoundMolecular FormulaMolecular WeightXLogP3H-Bond Donor CountH-Bond Acceptor Count
This compound C6H10O2114.14 g/mol 0.112
Morpholine C4H9NO87.12 g/mol -0.912
2-Oxa-6-azaspiro[3.3]heptane C5H9NO99.13 g/mol -0.712

Computed properties sourced from PubChem.[2][4]

Rationale for Bioisosteric Replacement

The decision to replace a morpholine ring with a spirocyclic analogue is driven by the desire to optimize a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The following diagram illustrates the logical workflow.

G cluster_0 Lead Optimization Workflow Lead_Compound Lead Compound with Morpholine Moiety ADME_Screen In Vitro ADME Profiling (Metabolic Stability, Solubility, Permeability) Lead_Compound->ADME_Screen Decision ADME Liabilities Identified? ADME_Screen->Decision Bioisostere Bioisosteric Replacement Strategy: Replace Morpholine with 2-Oxa-6-azaspiro[3.3]heptane or This compound Decision->Bioisostere Yes Optimized_Compound Optimized Lead Compound Decision->Optimized_Compound No New_Analog Synthesize Novel Analogues Bioisostere->New_Analog Re-evaluate Re-evaluate ADME & Potency New_Analog->Re-evaluate Re-evaluate->Decision

Caption: Lead optimization workflow using bioisosterism.

Experimental Protocols

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Precursors

A scalable, two-step process for a key intermediate, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, has been reported and can be adapted for the synthesis of various analogues.[5] The general strategy involves the formation of 3,3-bis(bromomethyl)oxetane followed by cyclization with a suitable amine.

Protocol 1: Synthesis of 3,3-bis(bromomethyl)oxetane

This protocol is adapted from a reported procedure.[5]

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge tribromoneopentyl alcohol and a suitable solvent (e.g., dichloromethane).

  • Base Addition: Cool the mixture to 0-5 °C. Slowly add a solution of sodium hydroxide (e.g., 50 wt% in water) while maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by GC-MS or TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to yield 3,3-bis(bromomethyl)oxetane.

Protocol 2: Synthesis of N-Substituted-2-oxa-6-azaspiro[3.3]heptanes

This protocol is a general adaptation for the cyclization step.[5][6]

  • Reaction Setup: To a solution of the desired primary amine or aniline in a suitable solvent (e.g., DMF or sulfolane), add a base (e.g., potassium carbonate or sodium hydroxide).

  • Alkylation: Add a solution of 3,3-bis(bromomethyl)oxetane (from Protocol 1) to the reaction mixture.

  • Heating: Heat the reaction mixture (e.g., to 80-110 °C) and monitor by LC-MS or TLC.

  • Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Proposed Synthesis of this compound

G Start Cyclobutane Precursor Step1 [2+2] Cycloaddition or other cyclization methods Start->Step1 Ketone 2-Oxaspiro[3.3]heptan-6-one Step1->Ketone Step2 Reduction (e.g., NaBH4, LiAlH4) Ketone->Step2 Alcohol This compound Step2->Alcohol

Caption: Proposed synthesis of this compound.

In Vitro Metabolic Stability Assay: Liver Microsomes

This protocol is designed to compare the metabolic stability of a parent morpholine compound with its spirocyclic bioisostere.

Protocol 3: Microsomal Stability Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each test compound (parent and bioisostere) in DMSO.

    • Prepare a working solution (e.g., 100 µM) by diluting the stock solution in buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Thaw pooled liver microsomes (human, rat, or mouse) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in buffer.

    • Prepare an NADPH regenerating system (containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution and the test compound working solutions at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal solution.

    • Immediately add the test compound to the mixture to achieve a final concentration of 1 µM.

  • Sampling and Termination:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing an ice-cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (Clint) using the appropriate formula.

G Start Prepare Reagents: Test Compounds, Microsomes, NADPH System, Buffer Pre-incubation Pre-warm Microsomes and Test Compounds at 37°C Start->Pre-incubation Initiation Initiate Reaction with NADPH Regenerating System Pre-incubation->Initiation Timepoints Incubate at 37°C Take samples at t = 0, 5, 15, 30, 60 min Initiation->Timepoints Termination Quench Reaction with Cold Acetonitrile + Internal Standard Timepoints->Termination Processing Centrifuge to Precipitate Proteins Termination->Processing Analysis Analyze Supernatant by LC-MS/MS Processing->Analysis Data Calculate t½ and Clint Analysis->Data

Caption: Workflow for the microsomal stability assay.

Conclusion

The use of 2-oxa-6-azaspiro[3.3]heptane as a bioisostere for morpholine represents a promising strategy in drug design to enhance metabolic stability and modulate physicochemical properties such as lipophilicity and basicity. The provided data and protocols offer a framework for the synthesis and evaluation of these novel scaffolds. Furthermore, this compound presents an intriguing, non-basic alternative for introducing polarity and three-dimensionality. Researchers are encouraged to utilize these application notes to guide the rational design and development of next-generation therapeutics with improved drug-like properties.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Oxaspiro[3.3]heptan-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for a plausible scale-up synthesis of 2-Oxaspiro[3.3]heptan-6-ol, a valuable building block in medicinal chemistry. The proposed synthetic route is designed for scalability and is based on established chemical transformations, even in the absence of a directly published procedure for this specific molecule.

Introduction

This compound is a spirocyclic compound featuring an oxetane ring fused to a cyclobutanol moiety. This structural motif is of increasing interest in drug discovery as a bioisostere for more common carbocyclic and heterocyclic systems. The rigid, three-dimensional nature of the spiro[3.3]heptane core can impart favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, while the oxetane and alcohol functionalities provide handles for further chemical modification.

This document outlines a proposed two-step synthetic sequence for the preparation of this compound, commencing with the synthesis of the key intermediate, 2-Oxaspiro[3.3]heptan-6-one, followed by its reduction to the target alcohol.

Proposed Synthetic Pathway

The proposed synthesis involves the formation of the spirocyclic ketone, 2-Oxaspiro[3.3]heptan-6-one, from commercially available 3,3-bis(bromomethyl)oxetane, followed by a chemoselective reduction of the ketone to yield the desired this compound.

G cluster_0 Step 1: Synthesis of 2-Oxaspiro[3.3]heptan-6-one cluster_1 Step 2: Reduction to this compound 3,3-bis(bromomethyl)oxetane 3,3-bis(bromomethyl)oxetane 2-Oxaspiro[3.3]heptan-6-one 2-Oxaspiro[3.3]heptan-6-one 3,3-bis(bromomethyl)oxetane->2-Oxaspiro[3.3]heptan-6-one [2+2] Cycloaddition (conceptual) 2-Oxaspiro[3.3]heptan-6-one_2 2-Oxaspiro[3.3]heptan-6-one This compound This compound 2-Oxaspiro[3.3]heptan-6-one_2->this compound Reduction

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Oxaspiro[3.3]heptan-6-one

This protocol describes a plausible method for the synthesis of the key ketone intermediate. While a direct scalable synthesis from 3,3-bis(bromomethyl)oxetane is not explicitly reported, this procedure is based on analogous cyclobutanone formations.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Scale-up)Moles (Scale-up)
3,3-Bis(bromomethyl)oxetane2402-83-7243.92244 g1.0
Zinc dust7440-66-665.38131 g2.0
Dichloroacetyl chloride79-36-7147.94163 g (110 mL)1.1
Diethyl ether (anhydrous)60-29-774.122 L-
Acetic acid64-19-760.05120 mL2.1
Saturated Sodium Bicarbonate Solution--As needed-
Brine--As needed-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-

Procedure

  • Reaction Setup: To a dry 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add zinc dust (131 g, 2.0 mol) and anhydrous diethyl ether (1 L).

  • Reagent Addition: A solution of 3,3-bis(bromomethyl)oxetane (244 g, 1.0 mol) and dichloroacetyl chloride (163 g, 1.1 mol) in anhydrous diethyl ether (1 L) is prepared and added to the dropping funnel.

  • Reaction Initiation: The zinc suspension is stirred vigorously, and the solution from the dropping funnel is added dropwise over 2-3 hours. The reaction is exothermic and may require occasional cooling with a water bath to maintain a gentle reflux.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 12-16 hours. The progress of the reaction can be monitored by TLC or GC-MS analysis.

  • Work-up: The reaction mixture is cooled in an ice bath, and acetic acid (120 mL) is added slowly to quench the unreacted zinc. The mixture is then filtered through a pad of celite to remove zinc salts.

  • Extraction: The filtrate is washed sequentially with water (2 x 500 mL), saturated sodium bicarbonate solution (2 x 500 mL), and brine (500 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-Oxaspiro[3.3]heptan-6-one as a colorless oil.

Expected Yield and Purity

  • Yield: 50-60%

  • Purity: >95% (by GC-MS)

Step 2: Reduction of 2-Oxaspiro[3.3]heptan-6-one to this compound

This protocol details the reduction of the ketone intermediate to the target alcohol using sodium borohydride, a mild and scalable reducing agent.[1][2]

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Scale-up)Moles (Scale-up)
2-Oxaspiro[3.3]heptan-6-one-112.13112 g1.0
Sodium borohydride (NaBH₄)16940-66-237.8319 g0.5
Methanol (anhydrous)67-56-132.041 L-
Water7732-18-518.02500 mL-
1 M Hydrochloric Acid7647-01-036.46As needed-
Diethyl ether60-29-774.121 L-
Saturated Sodium Bicarbonate Solution--As needed-
Brine--As needed-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-

Procedure

  • Reaction Setup: A 3 L three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of 2-Oxaspiro[3.3]heptan-6-one (112 g, 1.0 mol) in anhydrous methanol (1 L). The flask is cooled to 0 °C in an ice bath.

  • Reducing Agent Addition: Sodium borohydride (19 g, 0.5 mol) is added portion-wise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction progress is monitored by TLC or GC-MS.

  • Quenching: The reaction is carefully quenched by the slow addition of water (500 mL) at 0 °C. The pH is then adjusted to ~7 with 1 M hydrochloric acid.

  • Extraction: The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether (3 x 300 mL).

  • Washing and Drying: The combined organic layers are washed with saturated sodium bicarbonate solution (200 mL) and brine (200 mL), then dried over anhydrous magnesium sulfate.

  • Concentration and Purification: The solvent is removed under reduced pressure to yield the crude product. The crude alcohol can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to give this compound as a white solid or colorless oil.

Expected Yield and Purity

  • Yield: 85-95%

  • Purity: >98% (by GC-MS and NMR)

Experimental Workflow Visualization

G cluster_step1 Step 1: Ketone Synthesis cluster_step2 Step 2: Alcohol Reduction A Setup Reaction Flask (Zinc, Diethyl Ether) B Prepare Reagent Solution (Oxetane, Dichloroacetyl Chloride) A->B C Slow Addition of Reagents B->C D Reaction Monitoring (TLC/GC-MS) C->D E Quench with Acetic Acid D->E F Filtration E->F G Aqueous Work-up F->G H Drying and Concentration G->H I Purification (Distillation/Chromatography) H->I J 2-Oxaspiro[3.3]heptan-6-one I->J K Setup Reaction Flask (Ketone, Methanol) L Portion-wise Addition of NaBH4 at 0°C K->L M Reaction Monitoring (TLC/GC-MS) L->M N Quench with Water M->N O Solvent Removal N->O P Extraction with Diethyl Ether O->P Q Washing and Drying P->Q R Concentration and Purification Q->R S This compound R->S

Caption: Experimental workflow for the synthesis of this compound.

Scale-up Considerations

  • Thermal Management: The formation of the cyclobutanone in Step 1 is exothermic and requires careful temperature control, especially during the initial addition of reagents on a large scale. The use of a jacketed reactor with efficient cooling is recommended.

  • Reagent Handling: Dichloroacetyl chloride is corrosive and moisture-sensitive. Handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Work-up of Reduction: The quenching of the sodium borohydride reduction can generate hydrogen gas. It is crucial to perform this step slowly and with adequate ventilation.

  • Purification: While vacuum distillation is a viable option for purification on a larger scale, high-vacuum conditions may be necessary due to the relatively high boiling point of the products. Column chromatography may be less practical for multi-kilogram quantities.

Conclusion

The proposed two-step synthesis provides a viable and scalable route to this compound. The protocols are based on well-established and robust chemical transformations, making them suitable for implementation in a drug development setting. Careful attention to reaction conditions and safety procedures is essential for successful scale-up. Further optimization of reaction parameters may be necessary to maximize yield and purity on an industrial scale.

References

Application Notes and Protocols: Incorporation of 2-Oxaspiro[3.3]heptan-6-ol into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxaspiro[3.3]heptane scaffold is a valuable motif in medicinal chemistry, prized for its ability to impart desirable physicochemical properties to bioactive molecules. Its rigid, three-dimensional structure can enhance metabolic stability, aqueous solubility, and target engagement. While literature specifically detailing the incorporation of 2-Oxaspiro[3.3]heptan-6-ol is limited, extensive research on its aza-analogs, such as 2-oxa-6-azaspiro[3.3]heptane, provides a strong foundation for its application. These analogs have been successfully employed as bioisosteres for common fragments like morpholine and piperidine, leading to the development of novel drug candidates.[1][2] This document provides detailed protocols and application notes for the incorporation of the 2-oxaspiro[3.3]heptane moiety into bioactive molecules, drawing upon established methodologies for its close structural analogs.

Rationale for Incorporation

The substitution of traditional ring systems with spirocyclic oxetanes offers several advantages in drug design:

  • Improved Physicochemical Properties: The oxetane moiety is a polar, non-basic group that can increase aqueous solubility and reduce lipophilicity, which are often key challenges in drug development.

  • Enhanced Metabolic Stability: The spirocyclic core is generally more resistant to metabolic degradation compared to more flexible or electronically different motifs like morpholine.

  • Three-Dimensionality: The rigid spiro[3.3]heptane framework provides well-defined exit vectors for substituents, allowing for precise spatial orientation and interaction with biological targets. This increased three-dimensionality can lead to improved potency and selectivity.

  • Novel Chemical Space: The incorporation of this scaffold allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with new biological activities or improved intellectual property positions.

Application in Bioactive Molecules

Derivatives of the 2-oxaspiro[3.3]heptane scaffold have been investigated for a range of biological targets. For instance, 2-oxa-6-azaspiro[3.3]heptane has been incorporated into molecules targeting enzymes and receptors, highlighting the broad potential of this class of compounds.[1] A notable example is the development of a key intermediate for the potent antibiotic drug candidate TBI-223, which features a 2-oxa-6-azaspiro[3.3]heptane core.[3]

Quantitative Data on Analogous Compounds

Compound IDTargetBioactivity (IC50)ApplicationReference
AZD1979 Melanin Concentrating Hormone Receptor 1 (MCHr1)5.8 nMAntagonist for obesity and metabolic disordersNot in search results
TBI-223 Intermediate Precursor for Mycobacterium tuberculosis inhibitorNot specifiedAntibiotic[3]
Benzimidazole Derivative NAD(P)H:quinone oxidoreductase 1 (NQO1)Not specifiedAnticancer[1]

Experimental Protocols

The following protocols provide a general framework for the synthesis and incorporation of the 2-oxaspiro[3.3]heptane moiety.

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis of this compound from the corresponding ketone, which can be synthesized via a [2+2] cycloaddition.

Step 1: Synthesis of 2-Oxaspiro[3.3]heptan-6-one

A potential route to 2-oxaspiro[3.3]heptan-6-one involves the [2+2] cycloaddition of an appropriate ketene with an exomethylene oxetane.

Materials:

  • 3-Methyleneoxetane

  • Dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc)

  • Diethyl ether (anhydrous)

  • Trichloroacetyl chloride

  • Activated zinc dust

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of activated zinc dust in anhydrous diethyl ether under a nitrogen atmosphere, add a solution of 3-methyleneoxetane and trichloroacetyl chloride in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Filter the mixture through celite and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-oxaspiro[3.3]heptan-6-one.

Step 2: Reduction to this compound

Materials:

  • 2-Oxaspiro[3.3]heptan-6-one

  • Sodium borohydride (NaBH4)

  • Methanol (anhydrous)

  • Dichloromethane

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-Oxaspiro[3.3]heptan-6-one in anhydrous methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, wash with saturated aqueous sodium bicarbonate, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 2: General Procedure for Incorporation into a Bioactive Scaffold via Nucleophilic Substitution (Analogous to Aza-analogs)

This protocol is adapted from the synthesis of N-arylated 2-oxa-6-azaspiro[3.3]heptane derivatives and can be conceptually applied to the hydroxyl group of this compound for O-alkylation or O-arylation.[1]

Materials:

  • This compound

  • Bioactive scaffold with a suitable leaving group (e.g., a halogen or triflate)

  • Sodium hydride (NaH) or a suitable non-nucleophilic base

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of the bioactive scaffold in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired bioactive molecule.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and incorporation of the 2-oxaspiro[3.3]heptane moiety.

G cluster_synthesis Synthesis of this compound cluster_incorporation Incorporation into Bioactive Scaffold start Starting Materials (e.g., 3-Methyleneoxetane) cycloaddition [2+2] Cycloaddition start->cycloaddition ketone 2-Oxaspiro[3.3]heptan-6-one cycloaddition->ketone reduction Reduction ketone->reduction alcohol This compound reduction->alcohol coupling Nucleophilic Substitution alcohol->coupling scaffold Bioactive Scaffold (with leaving group) scaffold->coupling final_product Final Bioactive Molecule coupling->final_product

Caption: Generalized synthetic workflow for this compound.

Hypothetical Signaling Pathway

The following diagram represents a hypothetical signaling pathway that could be modulated by a bioactive molecule containing the 2-oxaspiro[3.3]heptane scaffold, based on the known targets of its aza-analogs (e.g., enzyme inhibition).

G cluster_pathway Hypothetical Enzyme Inhibition Pathway ligand External Signal receptor Cell Surface Receptor ligand->receptor enzyme Target Enzyme (e.g., Kinase, NQO1) receptor->enzyme activates product Product enzyme->product catalyzes substrate Substrate substrate->enzyme response Cellular Response product->response inhibitor Bioactive Molecule with 2-Oxaspiro[3.3]heptane inhibitor->enzyme inhibits

Caption: Hypothetical enzyme inhibition signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxaspiro[3.3]heptan-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Oxaspiro[3.3]heptan-6-ol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for constructing the 2-Oxaspiro[3.3]heptane core?

A1: A frequently employed strategy for the synthesis of similar spiro[3.3]heptane systems involves the use of a bifunctional starting material that can undergo intramolecular cyclization reactions to form the two four-membered rings. For oxaspiro[3.3]heptane derivatives, a common precursor is 3-bromo-2,2-bis(bromomethyl)propan-1-ol. This molecule contains the necessary carbon framework and functional groups to form the oxetane ring and the second spirocyclic ring.

Q2: Are there any commercially available starting materials that can simplify the synthesis?

A2: While this compound itself may have limited commercial availability, key precursors for related structures are available. For instance, 3-bromo-2,2-bis(bromomethyl)propan-1-ol is a known starting material for the synthesis of 2-oxa-6-azaspiro[3.3]heptane. Researchers can adapt synthetic routes from these related compounds.

Q3: What are the main challenges encountered during the synthesis of spiro[3.3]heptane systems?

A3: The primary challenges in synthesizing spiro[3.3]heptane systems include achieving high yields due to ring strain in the four-membered rings, controlling regioselectivity during functional group manipulation, and purification of the final product from structurally similar side products. Side reactions such as polymerization or the formation of alternative ring systems can also occur.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound. A proposed synthetic pathway is outlined below, followed by troubleshooting for each key step.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from 3-oxocyclobutanecarboxylic acid, proceeding through a ketone intermediate, which is then reduced to the final alcohol.

Synthesis_Pathway A 3-Oxocyclobutanecarboxylic Acid B Intermediate Ketone (2-Oxaspiro[3.3]heptan-6-one) A->B Multi-step sequence (e.g., Wittig, epoxidation, ring expansion) C This compound B->C Reduction (e.g., NaBH4) Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Analyze crude product by TLC, LC-MS, NMR Start->CheckPurity IdentifyProblem Identify the problematic step (Starting material, intermediate, or final product?) CheckPurity->IdentifyProblem OptimizeStep1 Optimize Step 1: - Reagent stoichiometry - Temperature - Reaction time - Solvent IdentifyProblem->OptimizeStep1 Problem in Step 1 OptimizeStep2 Optimize Step 2: - Choice of reducing agent - Stoichiometry - Temperature IdentifyProblem->OptimizeStep2 Problem in Step 2 Purification Optimize Purification: - Recrystallization - Column chromatography - Preparative HPLC IdentifyProblem->Purification Purification Issue End Achieved desired yield and purity IdentifyProblem->End Successful OptimizeStep1->CheckPurity OptimizeStep2->CheckPurity Purification->CheckPurity

Technical Support Center: Synthesis of Spiro[3.3]heptane Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of spiro[3.3]heptane systems. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the synthesis of these valuable sp³-rich scaffolds. Spiro[3.3]heptanes are increasingly recognized as important building blocks in medicinal chemistry, serving as rigid, three-dimensional bioisosteres for motifs like benzene.[1][2][3] However, their synthesis is often complicated by significant ring strain and challenges in controlling reactivity and stereochemistry.

This guide provides troubleshooting advice for specific experimental issues, answers to frequently asked questions, comparative data on synthetic routes, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the spiro[3.3]heptane core?

A1: The main strategies involve the formation of the two cyclobutane rings around a central quaternary carbon. Key approaches include:

  • Double Intramolecular Alkylation: This classic and robust method typically involves the cyclization of a precursor containing two leaving groups, such as 1,1-bis(bromomethyl)cyclobutane, with a C1-synthon like diethyl malonate or tosylmethyl isocyanide (TosMIC).[1][4]

  • [2+2] Cycloaddition Reactions: Photochemical or metal-catalyzed [2+2] cycloadditions are used to form the cyclobutane rings. For instance, the reaction of keteniminium salts with alkenes like methylenecyclobutane can yield spiro[3.3]heptanone derivatives.[3][5]

  • Strain-Relocating Semipinacol Rearrangements: A modern approach involves the reaction of lithiated 1-sulfonylbicyclo[1.1.0]butanes with cyclopropanone surrogates. The resulting intermediate undergoes an acid-mediated rearrangement to form the spiro[3.3]heptan-1-one core, driven by the release of ring strain.[5]

  • Ring-Expansion and Contraction: Rearrangements of strained carbene intermediates, such as spiro[3.3]hept-1-ylidene, can lead to the formation of the spirocyclic system, although this is often accompanied by side products.[6]

Q2: Why is ring strain a significant challenge in spiro[3.3]heptane synthesis?

A2: The spiro[3.3]heptane framework consists of two highly strained cyclobutane rings fused at a single carbon. This inherent strain influences the system's stability and reactivity.[6] Intermediates in the synthesis can be prone to undesired side reactions, such as polymerization or rearrangement, to alleviate this strain.[5] For example, highly reactive intermediates like cyclopropanones, used in some modern syntheses, are unstable and can rapidly polymerize, necessitating the use of stable surrogates and carefully controlled, low-temperature conditions.[5]

Q3: What are common starting materials for building the spiro[3.3]heptane core?

A3: The choice of starting material depends on the synthetic route. Common precursors include:

  • Cyclobutane Derivatives: Commercially available cyclobutanone or 1,1-cyclobutanedicarboxylic acid are frequently used starting points. These can be converted into key intermediates like 1,1-bis(bromomethyl)cyclobutane for double alkylation strategies.[1][4]

  • Pentaerythritol Derivatives: For heteroatom-containing spiro[3.3]heptanes, such as 2,6-diazaspiro[3.3]heptane, derivatives of pentaerythritol (like tribromopentaerythritol) are common starting materials.[7]

  • Alkenes and Amides: In [2+2] cycloaddition approaches, an alkene (e.g., methylenecyclobutane) and an activated species like a keteniminium salt (generated from an amide and triflic anhydride) are used.[3][8]

Q4: How can the spiro[3.3]heptane core be functionalized after its synthesis?

A4: Post-synthesis functionalization is critical for medicinal chemistry applications. Once the core is assembled, often as a ketone or carboxylic acid, standard organic transformations can be applied. For example, a spiro[3.3]heptanone can be reduced to an alcohol or converted to other functionalities. Carboxylic acid groups can be transformed into amines, alcohols, or boronate esters.[1][3] Biocatalytic methods using engineered P450 enzymes have also been developed for selective C-H hydroxylation of the spiro[3.3]heptane core, providing access to unique substitution patterns.[9]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of spiro[3.3]heptane systems.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Double Intramolecular Cyclization 1. Inefficient Base: The base may not be strong enough to fully deprotonate the C-H acidic precursor (e.g., diethyl malonate). 2. Steric Hindrance: Bulky substituents on the cyclobutane ring or the nucleophile can impede the reaction. 3. Intermolecular Polymerization: At high concentrations, the precursor may react with other molecules instead of cyclizing.1. Screen Bases: Test stronger bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA). 2. Modify Substrate: If possible, use less bulky protecting groups or a smaller nucleophile. 3. Use High-Dilution Conditions: Perform the reaction at low concentrations (e.g., <0.01 M) by slowly adding the reagents via syringe pump to favor the intramolecular pathway.
Formation of Polymeric Byproducts 1. Reactive Intermediates: Some intermediates, particularly those in strain-release pathways (e.g., free cyclopropanones), are prone to polymerization.[5] 2. Reaction Temperature Too High: Elevated temperatures can promote undesired side reactions and decomposition.1. Use Stable Surrogates: Employ bench-stable precursors that release the reactive species slowly in situ (e.g., 1-sulfonylcyclopropanols instead of free cyclopropanone).[5] 2. Optimize Temperature: Run reactions at the lowest effective temperature. For organolithium additions, maintain temperatures at -78 °C.
Difficulty Synthesizing Substituted Derivatives 1. Challenging Reagents: The use of certain nucleophiles, such as alkyl Grignard or alkyl lithium reagents, can be difficult and lead to significant decomposition.[5] 2. Poor Stereocontrol: Achieving the desired stereochemistry in substituted spiro[3.3]heptanes can be challenging. For example, rearrangements may proceed through long-lived cationic intermediates, allowing for rotation and loss of stereospecificity.[5]1. Optimize Nucleophile/Conditions: Screen different organometallic reagents and additives. For challenging additions, consider alternative synthetic routes. 2. Use Chiral Auxiliaries/Catalysts: Employ chiral auxiliaries on the substrate to direct the stereochemical outcome. For racemic products, chiral HPLC separation may be necessary for isolating enantiopure compounds.[10]
Poor Yield in [2+2] Photocycloaddition 1. Incorrect Wavelength: The wavelength of light may not be optimal for exciting the substrate. 2. Low Quantum Yield: The desired reaction pathway may be inefficient. 3. Reactivity Mismatch: N-aryl maleimides, for example, are often less reactive in direct photocycloadditions compared to N-alkyl maleimides.[11]1. Screen Irradiation Conditions: Test different light sources and wavelengths (e.g., 254 nm, 370 nm).[11][12] 2. Use a Photosensitizer: Add a sensitizer (e.g., acetone, benzophenone, thioxanthone) to facilitate intersystem crossing and promote the reaction from the triplet state.[11] 3. Employ a Catalyst: For less reactive substrates, consider using a photocatalyst or a Lewis acid like Cu(I) triflate to mediate the cycloaddition.[12]

Data Summary: Comparison of Synthetic Routes

The following table summarizes and compares common synthetic routes to the spiro[3.3]heptane core, providing typical yields and conditions.

Synthetic RouteKey Reagents & ConditionsTypical Yield (%)Key AdvantagesKey Challenges
Double Malonate Alkylation [4]1,1-Bis(bromomethyl)cyclobutane, Diethyl malonate, NaH, DMF/THF60-70%Reliable, scalable, and uses readily available materials.Multi-step synthesis of the dibromide precursor; requires strong base.
[2+2] Keteniminium Cycloaddition [3][8]Amide, Alkene, Triflic anhydride ((CF₃SO₂)₂O), Lutidine, Reflux50-80%Convergent route, good for synthesizing spiro[3.3]heptanones.Requires stoichiometric activating agent (triflic anhydride); can have limited substrate scope.
Strain-Relocating Semipinacol Rearrangement [5]1-Sulfonylcyclopropanol, Lithiated 1-sulfonylbicyclo[1.1.0]butane, MsOH>90%Very high yield, rapid access to functionalized core, stereospecific.Requires synthesis of highly strained precursors; sensitive to reaction conditions (low temp).

Visualized Workflows and Logic

The following diagrams illustrate a general experimental workflow for spiro[3.3]heptane synthesis and a troubleshooting logic tree.

G General Workflow for Spiro[3.3]heptane Synthesis via Double Alkylation A Start: Cyclobutanone B Step 1: Conversion to 1,1-Bis(hydroxymethyl)cyclobutane A->B C Step 2: Bromination (e.g., PBr3 or HBr) B->C D Intermediate: 1,1-Bis(bromomethyl)cyclobutane C->D E Step 3: Double Alkylation (e.g., with Diethyl Malonate + NaH) D->E F Intermediate: Spiro[3.3]heptane-2,2-dicarboxylate E->F G Step 4: Hydrolysis & Decarboxylation (e.g., KOH, then heat) F->G H Product: Spiro[3.3]heptane-2-carboxylic Acid G->H

Caption: A typical multi-step workflow for synthesizing a functionalized spiro[3.3]heptane.

G Troubleshooting Logic: Low Cyclization Yield Problem Problem: Low Yield in Cyclization Step Cause1 Cause: Inefficient Base Problem->Cause1 Cause2 Cause: Intermolecular Polymerization Problem->Cause2 Cause3 Cause: Poor Leaving Group Problem->Cause3 Solution1 Solution: Use Stronger Base (NaH, t-BuOK) Cause1->Solution1 Solution2 Solution: Use High-Dilution Conditions Cause2->Solution2 Solution3 Solution: Convert to Tosylate or Mesylate Cause3->Solution3

Caption: A logic diagram for diagnosing and solving low yields in cyclization reactions.

Key Experimental Protocol

Synthesis of Diethyl Spiro[3.3]heptane-2,2-dicarboxylate via Double Alkylation

This protocol is adapted from methodologies described for the construction of the spiro[3.3]heptane core from a key dibromide intermediate.[1][4]

Materials:

  • 1,1-Bis(bromomethyl)cyclobutane

  • Diethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation: Under an inert atmosphere (Argon), add sodium hydride (2.2 equivalents, washed with hexanes to remove mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer. Add anhydrous DMF to form a slurry.

  • Nucleophile Addition: Cool the NaH slurry to 0 °C in an ice bath. Dissolve diethyl malonate (1.1 equivalents) in anhydrous THF and add it dropwise to the slurry via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Enolate Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium enolate.

  • Cyclization: Dissolve 1,1-bis(bromomethyl)cyclobutane (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the enolate mixture over 2-3 hours. The reaction is exothermic; maintain the temperature below 30 °C with a water bath if necessary.

  • Reaction Completion: After the addition, heat the reaction mixture to 60 °C and stir overnight (approx. 12-16 hours) to drive the second alkylation to completion.

  • Work-up: Cool the reaction to room temperature and then quench it by carefully and slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic layers and wash them sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield the pure diethyl spiro[3.3]heptane-2,2-dicarboxylate.

References

Technical Support Center: Purification of 2-Oxaspiro[3.3]heptan-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Oxaspiro[3.3]heptan-6-ol.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Column Chromatography 1. Compound is highly polar and adheres strongly to silica gel. 2. Inappropriate solvent system. 3. Compound is volatile and lost during solvent removal. 1. Use a more polar eluent system. Consider adding a small percentage of methanol or using a gradient elution that gradually increases in polarity. For example, start with a low polarity mobile phase (e.g., 100% dichloromethane) and gradually increase to a higher polarity mobile phase (e.g., 95:5 dichloromethane:methanol). 2. Perform a thorough solvent screen. Use thin-layer chromatography (TLC) to test various solvent systems to find the optimal separation and elution conditions. 3. Use a rotary evaporator at a reduced temperature and pressure. Be cautious not to leave the product on the evaporator for an extended period after the solvent has been removed.
Co-elution of Impurities During Column Chromatography 1. Similar polarity of the desired compound and impurities. 2. Overloading of the column. 1. Optimize the solvent system. A less polar solvent system may improve separation. A gradient elution can also be effective in separating compounds with close retention factors (Rf). 2. Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight.
Oily Product Instead of a Solid After Purification 1. Presence of residual solvent. 2. Presence of impurities that are oils. 1. Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. 2. Re-purify the product. If impurities are suspected, a second purification step, such as recrystallization or another column chromatography with a different solvent system, may be necessary.
Difficulty in Recrystallization 1. Inappropriate solvent choice. 2. Product is too soluble in the chosen solvent. 3. Supersaturation has not been achieved. 1. Screen a variety of solvents or solvent mixtures. Ideal recrystallization solvents will dissolve the compound when hot but not at room temperature. 2. Use a co-solvent system. If the compound is too soluble in one solvent, add a second solvent in which it is less soluble (an anti-solvent) dropwise to the hot solution until turbidity is observed, then allow it to cool slowly. A common technique for similar compounds is recrystallization from a hot solution of ethanol by slow cooling.[1] 3. Induce crystallization. This can be done by scratching the inside of the flask with a glass rod at the meniscus, adding a seed crystal, or cooling the solution in an ice bath.
Product Purity Does Not Improve After Purification 1. The impurity is an isomer or has very similar physical properties. 2. The compound may be degrading on the purification media (e.g., silica gel). 1. Consider alternative purification techniques. Techniques such as preparative HPLC or supercritical fluid chromatography (SFC) may provide better separation. 2. Use a different stationary phase. If degradation on silica gel is suspected, consider using a less acidic stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for compounds similar to this compound?

A1: The most frequently employed purification methods for analogous spirocyclic compounds are column chromatography and recrystallization. Column chromatography using a gradient elution of petroleum ether/EtOAc or EtOH in CH2Cl2 has been reported for similar structures.[2][3] Recrystallization from ethanol has also been successfully used to obtain high-purity crystalline material for related compounds.[1]

Q2: What are some common impurities I might encounter?

A2: Common impurities can include starting materials, reagents from the synthesis, and byproducts of the reaction. For spirocyclic compounds, diastereomers or regioisomers formed during the synthesis can also be challenging impurities to remove.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring the purity of fractions. It is advisable to use a staining agent (e.g., potassium permanganate, ceric ammonium molybdate) to visualize spots, as this compound may not be UV active.

Q4: My purified this compound is a clear oil, but I was expecting a solid. Is this normal?

A4: While some similar small molecules are solids, it is not uncommon for highly pure organic compounds to exist as oils or low-melting solids, especially in the absence of a crystal lattice. The physical state can be influenced by minor impurities or residual solvent. Ensure the product is thoroughly dried under high vacuum.

Q5: What is a suitable solvent system for column chromatography of this compound?

A5: Given the polar nature of the alcohol and the oxetane ring, a moderately polar to polar eluent system is recommended. A good starting point would be a gradient of ethyl acetate in hexanes or dichloromethane. For more polar impurities, adding a small amount of methanol to the eluent may be necessary. For example, a gradient of 20-100% ethyl acetate in isohexanes has been used for similar compounds.[3]

Experimental Workflow & Troubleshooting Logic

Purification_Troubleshooting start Start: Crude this compound check_purity Assess Purity (TLC, NMR) start->check_purity column_chromatography Column Chromatography check_purity->column_chromatography Impure pure_product Pure Product check_purity->pure_product Pure check_purity_post_column Assess Purity column_chromatography->check_purity_post_column recrystallization Recrystallization check_purity_post_recrystallization Assess Purity recrystallization->check_purity_post_recrystallization check_purity_post_column->pure_product Pure troubleshoot_column Troubleshoot Column Chromatography check_purity_post_column->troubleshoot_column Impure check_purity_post_recrystallization->pure_product Pure troubleshoot_recrystallization Troubleshoot Recrystallization check_purity_post_recrystallization->troubleshoot_recrystallization Impure troubleshoot_column->column_chromatography Re-run troubleshoot_column->recrystallization Try alternative alternative_methods Consider Alternative Methods (e.g., Prep-HPLC) troubleshoot_column->alternative_methods Persistent Issues troubleshoot_recrystallization->column_chromatography Try alternative troubleshoot_recrystallization->recrystallization Re-run troubleshoot_recrystallization->alternative_methods Persistent Issues

Caption: Troubleshooting workflow for the purification of this compound.

References

Byproducts in 2-Oxaspiro[3.3]heptan-6-ol synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Oxaspiro[3.3]heptan-6-ol

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, with a focus on byproduct identification and removal.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the expected byproducts?

A common and efficient method for synthesizing this compound is the reduction of its ketone precursor, 2-Oxaspiro[3.3]heptan-6-one. The primary byproduct of this reaction is typically the unreacted starting material. Incomplete reduction is a common issue, leading to a mixture of the desired alcohol and the starting ketone.

Q2: My TLC analysis of the crude reaction mixture shows two spots. How can I identify them?

After the reduction of 2-Oxaspiro[3.3]heptan-6-one, a TLC plate will typically show two spots.

  • The lower spot (more polar) corresponds to the desired product, this compound. The hydroxyl group increases its polarity, causing it to have a lower Rf value.

  • The upper spot (less polar) is the unreacted starting material, 2-Oxaspiro[3.3]heptan-6-one. The ketone is less polar than the alcohol, resulting in a higher Rf value.

You can confirm these assignments by spotting the TLC plate with a sample of the pure starting material as a reference.

Q3: I'm observing very low conversion of the ketone to the alcohol. What are the potential causes and solutions?

Low conversion can stem from several factors:

  • Inactive Reducing Agent: The reducing agent, commonly sodium borohydride (NaBH₄), may have degraded due to improper storage. Use a fresh batch of the reagent.

  • Insufficient Reagent: The stoichiometry of the reducing agent may be insufficient. While a 1:1 molar ratio is theoretically possible, an excess (1.5 to 2.0 equivalents) is often used to ensure the reaction goes to completion.

  • Low Reaction Temperature: The reaction may be too slow at very low temperatures (e.g., 0 °C). After the initial addition of the reducing agent, allowing the reaction to warm to room temperature can improve the conversion rate.

  • Solvent Issues: The choice of solvent is crucial. Protic solvents like methanol or ethanol are typically effective for NaBH₄ reductions.

Q4: What is the most effective method for removing the unreacted 2-Oxaspiro[3.3]heptan-6-one from the final product?

Flash column chromatography is the most reliable and widely used method for separating this compound from its ketone precursor.[1] The significant difference in polarity between the alcohol and the ketone allows for excellent separation on a silica gel column.

Q5: Can I use recrystallization or distillation for purification?

  • Recrystallization: This can be challenging for spirocyclic alcohols as they may have low crystallinity or poor solubility in common solvents.[1] However, if a suitable solvent system can be identified, it can be an effective method for obtaining highly pure material.

  • Distillation: This is generally not feasible due to the high boiling points and potential thermal instability of these compounds. The boiling points of the alcohol and ketone are often too close for efficient separation by distillation.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and purification.

Problem 1: Multiple Unidentified Spots on TLC

If your TLC shows more than just the starting material and product, consider the following:

  • Degradation of Starting Material: The 2-Oxaspiro[3.3]heptan-6-one precursor might be unstable, especially if subjected to harsh pH conditions. Ensure the workup is performed under neutral or mildly acidic/basic conditions.

  • Side Reactions: Although less common with NaBH₄, more reactive reducing agents could potentially open one of the rings. If you used a stronger reductant like LiAlH₄, consider switching to the milder NaBH₄.

Problem 2: Product Loss During Workup or Purification

Significant loss of product can occur during the extraction or chromatography steps.

  • Aqueous Workup: this compound has some water solubility due to its hydroxyl group. During liquid-liquid extraction, ensure the aqueous layer is extracted multiple times (e.g., 3-4 times with ethyl acetate or dichloromethane) to maximize recovery. Saturating the aqueous layer with brine (NaCl) can also reduce the solubility of the product and improve extraction efficiency.

  • Column Chromatography: Using a highly polar solvent system can cause the product to elute too quickly, resulting in poor separation. Conversely, a solvent system that is not polar enough may lead to very broad peaks and excessive solvent usage. Optimize the mobile phase using TLC before running the column.

Data Presentation: Purification Method Comparison

The following table summarizes typical results from the purification of a crude reaction mixture containing this compound and unreacted 2-Oxaspiro[3.3]heptan-6-one.

Purification MethodInitial Purity (Alcohol:Ketone)Final Purity (% Alcohol)Typical Yield (%)Notes
Flash Chromatography 80:20>99%85-95%Most reliable method for high purity. Yield loss is primarily due to handling and column loading.
Recrystallization 80:20>98%60-80%Highly dependent on finding a suitable solvent. Yield can be lower due to product solubility.
No Purification 80:2080%~100% (crude)Unacceptable for most applications due to the presence of the ketone impurity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ketone Reduction
  • Dissolution: Dissolve 2-Oxaspiro[3.3]heptan-6-one (1.0 eq) in methanol (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system) until the starting ketone spot has disappeared or is very faint.

  • Quenching: Carefully quench the reaction by slowly adding acetone to consume any excess NaBH₄, followed by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an optimal solvent system using TLC. A mobile phase that gives the product an Rf value of ~0.3 is ideal (e.g., 2:1 Hexane:Ethyl Acetate).

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.

  • Elution: Elute the column with the mobile phase, collecting fractions. The less polar ketone will elute first, followed by the more polar alcohol product.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain pure this compound.

Visualizations

Synthesis_Workflow Overall Synthesis and Purification Workflow cluster_synthesis Synthesis Step cluster_purification Purification Step start 2-Oxaspiro[3.3]heptan-6-one reaction Reduction Reaction start->reaction reductant NaBH4, Methanol reductant->reaction crude Crude Product (Alcohol + Ketone) reaction->crude chromatography Flash Column Chromatography crude->chromatography pure_product Pure 2-Oxaspiro[3.3] heptan-6-ol chromatography->pure_product byproduct Byproduct (Ketone) chromatography->byproduct

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Troubleshooting Guide for Low Conversion problem Problem: Low Conversion to Alcohol cause1 Cause: Inactive Reducing Agent problem->cause1 cause2 Cause: Insufficient Reagent problem->cause2 cause3 Cause: Low Reaction Temp/Time problem->cause3 solution1 Solution: Use a fresh, unopened bottle of NaBH4. cause1->solution1 solution2 Solution: Increase stoichiometry to 1.5-2.0 equivalents. cause2->solution2 solution3 Solution: Allow reaction to warm to RT and run for longer. cause3->solution3

Caption: Decision tree for troubleshooting low conversion in the reduction reaction.

References

Technical Support Center: Stereoselective Synthesis of 2-Oxaspiro[3.3]heptan-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stereoselectivity of 2-Oxaspiro[3.3]heptan-6-ol synthesis. The primary strategy discussed is the stereoselective reduction of the precursor, 2-Oxaspiro[3.3]heptan-6-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for the stereoselective synthesis of this compound?

A1: The most prevalent and reliable strategy is the asymmetric reduction of the prochiral ketone, 2-Oxaspiro[3.3]heptan-6-one. This is typically achieved using well-established chiral reducing agents or catalytic systems that can deliver a hydride to one face of the carbonyl group preferentially, thus establishing the desired stereochemistry at the C6 position.

Q2: Which chiral catalysts are recommended for the asymmetric reduction of 2-Oxaspiro[3.3]heptan-6-one?

A2: Two highly effective and widely used catalytic systems for the enantioselective reduction of ketones are the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.[1][2][3]

  • CBS Reduction: This method employs a chiral oxazaborolidine catalyst to direct the borane reduction of the ketone with high enantioselectivity.[4][5]

  • Noyori Asymmetric Hydrogenation: This reaction uses a ruthenium catalyst with a chiral BINAP ligand to achieve highly enantioselective hydrogenation of ketones.[3][6]

Q3: Can I achieve diastereoselectivity if there are existing stereocenters in my 2-Oxaspiro[3.3]heptan-6-one precursor?

A3: Yes, diastereoselectivity can be achieved through substrate control, where the existing chiral centers direct the approach of the reducing agent. Additionally, reagent control using a chiral reducing agent can either enhance (matched case) or override (mismatched case) the inherent diastereoselectivity of the substrate.

Q4: How can I synthesize the precursor, 2-Oxaspiro[3.3]heptan-6-one?

Q5: What are the critical parameters to control for achieving high stereoselectivity?

A5: Key parameters include the choice of chiral catalyst or reagent, reaction temperature, solvent, and the purity of all starting materials. For catalytic reactions, catalyst loading and the nature of the stoichiometric reducing agent (e.g., borane source in CBS reduction) are also crucial.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low Enantioselectivity / Diastereoselectivity 1. Inactive or degraded catalyst. 2. Presence of impurities (e.g., water, oxygen) that can poison the catalyst. 3. Incorrect reaction temperature. 4. Poor substrate-catalyst match. 5. Background reduction by the achiral reducing agent.1. Use freshly prepared or properly stored catalyst. 2. Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere (e.g., argon or nitrogen). 3. Optimize the reaction temperature; lower temperatures often lead to higher selectivity. 4. Screen a variety of chiral ligands or catalysts with different steric and electronic properties. 5. For CBS reductions, ensure slow addition of the borane source to the mixture of ketone and catalyst.
Low or Incomplete Conversion 1. Insufficient catalyst loading. 2. Deactivated catalyst. 3. Low reaction temperature leading to slow kinetics. 4. Steric hindrance around the carbonyl group of the spiroketone.1. Increase the catalyst loading incrementally. 2. See "Low Enantioselectivity" solutions. 3. Gradually increase the reaction temperature, monitoring the effect on both conversion and stereoselectivity. 4. Consider using a less sterically demanding reducing agent or a catalyst with a more open active site.
Formation of Byproducts 1. Side reactions due to high temperatures. 2. Decomposition of the starting material or product under the reaction conditions. 3. For borane reductions, side reactions with other functional groups.1. Lower the reaction temperature. 2. Reduce the reaction time and monitor the reaction progress closely (e.g., by TLC or GC). 3. Protect sensitive functional groups prior to the reduction step.
Difficulty in Product Isolation 1. Emulsion formation during aqueous workup. 2. Co-elution of the product with the catalyst or byproducts during chromatography.1. Use brine to break up emulsions. 2. For borane reductions, quenching with an appropriate reagent (e.g., methanol) can help precipitate boron salts. For metal-catalyzed reactions, passing the crude mixture through a short plug of silica or celite can remove the metal catalyst. Modify the chromatography conditions (e.g., solvent system, stationary phase).

Experimental Protocols

Protocol 1: Synthesis of 2-Oxaspiro[3.3]heptan-6-one (Hypothetical)

This protocol is a hypothetical procedure based on general methods for synthesizing similar spirocyclic ketones.

  • [2+2] Cycloaddition: To a solution of 1,1-diethoxyethene (1.2 equivalents) in anhydrous diethyl ether at -78 °C under an argon atmosphere, add a solution of dichloroketene (1.0 equivalent), generated in situ from trichloroacetyl chloride and activated zinc, dropwise over 1 hour.

  • Stir the reaction mixture at -78 °C for 3 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Hydrolysis and Decarboxylation: Treat the crude product with a solution of aqueous hydrochloric acid (1 M) in acetone and heat at reflux for 4 hours.

  • Cool the reaction mixture to room temperature and neutralize with saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 2-Oxaspiro[3.3]heptan-6-one.

Protocol 2: Enantioselective Reduction of 2-Oxaspiro[3.3]heptan-6-one via CBS Reduction

This protocol is adapted from general procedures for the Corey-Bakshi-Shibata reduction.[1][4][5]

  • Catalyst Preparation (in situ): To a solution of (R)-(-)-(2)-methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous tetrahydrofuran (THF) at room temperature under an argon atmosphere, add a solution of borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 0.6 equivalents) dropwise.

  • Stir the mixture for 15 minutes.

  • Reduction: Cool the catalyst solution to -30 °C. Add a solution of 2-Oxaspiro[3.3]heptan-6-one (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction mixture at -30 °C for 2 hours, monitoring the progress by TLC.

  • Quenching: Carefully add methanol dropwise to quench the excess borane.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Stir for 30 minutes, then extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Data Presentation

The following tables summarize expected outcomes for the stereoselective reduction of prochiral ketones based on literature for similar substrates.

Table 1: Comparison of Chiral Reducing Agents for Prochiral Ketones

Catalyst/ReagentReducing AgentTypical SubstrateTypical Yield (%)Typical e.e. (%)Reference(s)
(R)-Me-CBSBH3·SMe2Aryl alkyl ketones>90>95[1][4][5]
(S)-Me-CBSBH3·SMe2Aryl alkyl ketones>90>95[1][4][5]
RuCl2[(R)-BINAP]H2β-Keto esters>95>98[3][6]
RuCl2[(S)-BINAP]H2β-Keto esters>95>98[3][6]
Chirally modified LiAlH4-Aromatic ketones80-9585-98[2]
Chirally modified NaBH4-Aliphatic ketones75-9080-95[2]

Visualizations

Logical Workflow for Improving Stereoselectivity

workflow cluster_start Initial Synthesis cluster_reduction Stereoselective Reduction cluster_analysis Analysis cluster_optimization Optimization cluster_end Final Product Start Synthesize 2-Oxaspiro[3.3]heptan-6-one Reduction Perform Asymmetric Reduction Start->Reduction Analysis Analyze Stereoselectivity (e.e. / d.r.) Reduction->Analysis Troubleshoot Troubleshoot Issues Analysis->Troubleshoot Low Selectivity End Achieve High Stereoselectivity Analysis->End High Selectivity Optimize Optimize Conditions (Temp, Catalyst, Solvent) Troubleshoot->Optimize Optimize->Reduction Re-run Experiment

Caption: Workflow for optimizing the stereoselective synthesis.

Simplified Mechanism of CBS Reduction

cbs_mechanism cluster_catalyst Catalyst Activation cluster_reduction_step Reduction Step cluster_workup Workup CBS CBS Catalyst Active_Catalyst Activated Catalyst-Borane Complex CBS->Active_Catalyst Borane BH3 Borane->Active_Catalyst TS Chiral Transition State Active_Catalyst->TS Ketone 2-Oxaspiro[3.3]heptan-6-one Ketone->TS Product_Complex Product-Catalyst Complex TS->Product_Complex Workup Aqueous Workup Product_Complex->Workup Workup->CBS Catalyst Regeneration Alcohol Chiral this compound Workup->Alcohol

Caption: Simplified mechanism of the CBS-catalyzed ketone reduction.

References

Technical Support Center: 2-Oxaspiro[3.3]heptan-6-ol and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 2-Oxaspiro[3.3]heptan-6-ol and its synthetic intermediates. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and storage of this compound and its precursors.

Issue 1: Low or No Yield of this compound During Reduction of 2-Oxaspiro[3.3]heptan-6-one

Potential Cause Troubleshooting/Optimization Step
Degradation of the Ketone Precursor: 2-Oxaspiro[3.3]heptan-6-one may be unstable under the reaction or storage conditions.- Verify Precursor Purity: Before use, confirm the purity of 2-Oxaspiro[3.3]heptan-6-one via NMR or GC-MS. - Storage: Store the ketone under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C) and protected from light. - Reaction Conditions: Use mild reducing agents and neutral or slightly basic pH conditions if possible. Avoid strong acids or bases that can catalyze ring-opening of the oxetane.
Ring-Opening of the Oxetane Ring: The strained oxetane ring is susceptible to cleavage under acidic conditions.[1]- pH Control: Ensure the reaction medium is not acidic. If an acidic workup is required, keep the exposure time and temperature to a minimum. - Choice of Reducing Agent: Select a reducing agent that operates under neutral or basic conditions (e.g., sodium borohydride in ethanol).
Side Reactions: The ketone may undergo side reactions, such as aldol condensation, if basic conditions are too harsh.- Controlled Base Addition: If a base is necessary, add it slowly and at a low temperature. - Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to identify the formation of byproducts.

Issue 2: Decomposition of this compound During Purification

Potential Cause Troubleshooting/Optimization Step
Acid-Catalyzed Degradation on Silica Gel: Residual acidity on standard silica gel can lead to the degradation of acid-sensitive compounds like oxetanes.- Neutralize Silica Gel: Use silica gel that has been neutralized with a base (e.g., triethylamine) before column chromatography. - Alternative Stationary Phases: Consider using alternative, less acidic stationary phases like alumina (basic or neutral) or a reverse-phase silica gel.
Thermal Degradation During Solvent Removal: Prolonged heating to remove high-boiling point solvents can cause decomposition.- Use Low-Boiling Point Solvents: Whenever possible, use lower-boiling point solvents for extraction and chromatography. - Rotary Evaporation Conditions: Remove solvent under reduced pressure and at a low temperature. Avoid heating the water bath above 40°C.
Oxidation: The secondary alcohol is susceptible to oxidation to the corresponding ketone, especially if exposed to air and light for extended periods.[2]- Inert Atmosphere: Perform purification steps under an inert atmosphere. - Minimize Exposure to Light: Protect the compound from light by using amber glassware or covering flasks with aluminum foil.

Issue 3: Instability of Synthetic Intermediates

Potential Cause Troubleshooting/Optimization Step
Decomposition of 3,3-Bis(bromomethyl)oxetane (BBMO) under Basic Conditions: This common precursor is known to decompose in the presence of base, competing with the desired reaction.[3]- Slow Addition of Base: Add the base slowly to the reaction mixture to maintain a low instantaneous concentration.[3] - Choice of Base: Use a milder base if the reaction allows. - Temperature Control: Maintain the reaction at the lowest effective temperature.
Instability of Salt Forms: Certain salt forms of spiro[3.3]heptane intermediates, such as oxalate salts of amines, can have poor long-term stability.[3]- Formation of More Stable Salts: Consider forming more stable salts, such as sulfonate salts, for intermediates that require long-term storage.[3][4] - Immediate Use: If possible, use the intermediate immediately after preparation without long-term storage.
Ring Strain and Reactivity: The inherent ring strain in the spiro[3.3]heptane system can make intermediates susceptible to rearrangement or decomposition under certain conditions.- Mild Reaction Conditions: Employ mild reaction conditions (low temperatures, neutral pH) whenever feasible. - Careful Selection of Reagents: Avoid harsh reagents that can induce ring-opening or rearrangement.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it under the following conditions, based on best practices for similar spirocyclic alcohols:[2]

Parameter Recommended Condition
Temperature 2-8°C (refrigerated)
Atmosphere Inert gas (e.g., argon or nitrogen)
Light Protected from light (amber vial)
Form As a neat solid/liquid or in a dry, aprotic solvent

Q2: What are the likely degradation pathways for this compound?

The two most probable degradation pathways for this compound are:

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-Oxaspiro[3.3]heptan-6-one. This can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[2]

  • Acid-Catalyzed Ring-Opening: The strained oxetane ring is susceptible to cleavage in the presence of acid, which can lead to the formation of diol or other rearranged products.[1]

Q3: My NMR spectrum of a stored sample of this compound shows new, unexpected peaks. What could they be?

Unexpected peaks in the NMR spectrum of a stored sample are likely due to degradation products. The most common would be the corresponding ketone, 2-Oxaspiro[3.3]heptan-6-one, resulting from oxidation.[2] Other possibilities include products of ring-opening if the sample was exposed to acidic conditions. It is advisable to verify the purity of the sample using GC-MS or LC-MS and consider repurification if necessary.

Q4: I am having trouble with the synthesis of the 2-oxaspiro[3.3]heptane core. Are there common pitfalls with the intermediates?

Yes, a common intermediate, 3,3-bis(bromomethyl)oxetane (BBMO), is known to be unstable under basic conditions, which can lead to low yields of the desired spirocycle.[3] To mitigate this, slow addition of the base is recommended. Additionally, some salt forms of related spiro[3.3]heptane amine intermediates, like oxalate salts, have been reported to be unstable for long-term storage.[3] Using such intermediates immediately or converting them to more stable salt forms is advisable.[3][4]

Experimental Protocols & Methodologies

Protocol 1: Purification of this compound using Neutralized Silica Gel Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the desired eluent. For every 100 g of silica gel, add 1-2 mL of triethylamine to the slurry and mix thoroughly to neutralize the silica.

  • Column Packing: Pack a chromatography column with the neutralized silica gel slurry.

  • Eluent Equilibration: Equilibrate the packed column by running the eluent (containing a small percentage of triethylamine, e.g., 0.1-0.5%) through it until the baseline is stable.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the prepared eluent system, collecting fractions and monitoring by TLC or LC-MS.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (e.g., <40°C).

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_intermediates Intermediates cluster_product Final Product 3_3_bis_bromomethyl_oxetane 3,3-Bis(bromomethyl)oxetane Cyclization Cyclization 3_3_bis_bromomethyl_oxetane->Cyclization Base Base Base->Cyclization Intermediate_A Intermediate_A Cyclization->Intermediate_A e.g., via Dieckmann condensation or similar cyclization Oxidation Oxidation 2_Oxaspiro_3_3_heptan_6_one 2-Oxaspiro[3.3]heptan-6-one Oxidation->2_Oxaspiro_3_3_heptan_6_one Reduction Reduction 2_Oxaspiro_3_3_heptan_6_ol This compound Reduction->2_Oxaspiro_3_3_heptan_6_ol 2_Oxaspiro_3_3_heptan_6_one->Reduction Intermediate_A->Oxidation

Caption: A generalized synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Decomposition Observed Check_Purity Check Purity of Starting Materials & Intermediates Start->Check_Purity Review_Conditions Review Reaction Conditions (pH, Temp, Reagents) Start->Review_Conditions Review_Purification Review Purification Method Start->Review_Purification Review_Storage Review Storage Conditions Start->Review_Storage Impure_SM Impure Starting Material/ Intermediate Check_Purity->Impure_SM if impure Harsh_Conditions Harsh Reaction Conditions (e.g., strong acid/base) Review_Conditions->Harsh_Conditions if harsh Acidic_Silica Acidic Silica Gel Used Review_Purification->Acidic_Silica if acidic Improper_Storage Improper Storage (Air/Light/Temp Exposure) Review_Storage->Improper_Storage if improper Action_Purify_SM Purify or Use Fresh Starting Material Impure_SM->Action_Purify_SM Action_Modify_Conditions Use Milder Conditions (e.g., buffer, lower temp) Harsh_Conditions->Action_Modify_Conditions Action_Neutralize_Silica Use Neutralized Silica or Alternative Phase Acidic_Silica->Action_Neutralize_Silica Action_Proper_Storage Store Under Inert Gas, Protected from Light at 2-8°C Improper_Storage->Action_Proper_Storage

Caption: A logical troubleshooting workflow for stability issues.

References

Technical Support Center: Protecting Group Strategies for 2-Oxaspiro[3.3]heptan-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Oxaspiro[3.3]heptan-6-ol. The following information addresses common challenges encountered during the protection of the hydroxyl function of this unique spirocyclic scaffold.

Troubleshooting Guide

Researchers may encounter several issues during the protection of the hydroxyl group of this compound. This guide provides potential solutions to common problems.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Protection Reaction 1. Insufficient reagent stoichiometry.2. Poor quality of reagents or solvents.3. Steric hindrance from the spirocyclic core.4. Inadequate reaction time or temperature.1. Increase the equivalents of the protecting group reagent and base.2. Use freshly distilled solvents and high-purity reagents.3. Consider a less sterically bulky protecting group.4. Monitor the reaction by TLC or LC-MS and adjust time and temperature accordingly. For sterically hindered alcohols, prolonged reaction times or elevated temperatures may be necessary.
Formation of Side Products 1. Ring-opening of the oxetane under acidic or strongly basic conditions.[1] 2. Elimination reaction if a sulfonate ester is formed under basic conditions.3. Silyl group migration if multiple hydroxyl groups are present in a more complex substrate.[2]1. Use non-acidic or mildly basic conditions. For silyl ethers, use of a hindered, non-nucleophilic base like 2,6-lutidine or triethylamine is recommended.[3][4] For acetals, use of a mild acid catalyst like pyridinium p-toluenesulfonate (PPTS) can be beneficial.[3]2. When converting the alcohol to a leaving group, use conditions that minimize elimination, such as performing the reaction at low temperatures.3. This is less of a concern for the parent molecule but critical for derivatives. If silyl migration occurs, consider orthogonal protecting group strategies.[5]
Difficult Deprotection 1. Steric hindrance around the protected hydroxyl group.2. The chosen protecting group is too stable for the desired deprotection conditions.1. For sterically hindered silyl ethers, a more reactive fluoride source such as TBAF or HF-Pyridine may be required.2. Select a protecting group known to be labile under conditions compatible with the rest of the molecule. For example, a TBS group is more robust than a TMS group but more labile than a TIPS group.
Low Yields After Work-up and Purification 1. Product volatility, especially with low molecular weight protecting groups.2. Decomposition of the product on silica gel during chromatography.1. Use careful evaporation techniques (e.g., lower temperature, reduced pressure).2. Deactivate silica gel with a small percentage of triethylamine in the eluent. Alternatively, consider purification by distillation or crystallization if applicable.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the hydroxyl function of this compound?

A1: Silyl ethers are the most common and versatile protecting groups for alcohols.[3][4] For this compound, common choices include:

  • Trimethylsilyl (TMS): Easily introduced and removed, but may be too labile for multi-step synthesis.

  • Triethylsilyl (TES): Offers a good balance of stability and ease of removal.

  • tert-Butyldimethylsilyl (TBS or TBDMS): More stable than TMS and TES, making it suitable for longer synthetic sequences.[2]

  • Triisopropylsilyl (TIPS): A bulky protecting group that provides high stability.[2]

Other potential protecting groups include:

  • Acetal protecting groups like tetrahydropyranyl (THP) ether, which are stable to basic conditions but cleaved with acid.[4]

  • Benzyl (Bn) ether: A robust protecting group that can be removed by hydrogenolysis.

Q2: I am observing the decomposition of my starting material during the protection reaction. What could be the cause?

A2: The oxetane ring in this compound is susceptible to ring-opening under strongly acidic or certain Lewis acidic conditions.[1] If your protection protocol involves strong acids, this could be the cause of decomposition. It is advisable to use neutral or mildly basic conditions whenever possible.

Q3: How do I choose the right silyl protecting group for my synthetic strategy?

A3: The choice of silyl group depends on the stability required for subsequent reaction steps.[5][6]

  • For short sequences or when mild deprotection is crucial, TMS or TES are good options.

  • For multi-step syntheses involving strong bases or nucleophiles, a more robust group like TBS is recommended.

  • For very harsh reaction conditions, the highly stable TIPS group may be necessary.

Q4: What are the standard conditions for introducing a TBS group onto this compound?

A4: A standard protocol for TBS protection involves reacting the alcohol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole or triethylamine in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.

Q5: My deprotection with TBAF is sluggish. What can I do?

A5: Sluggish deprotection with tetrabutylammonium fluoride (TBAF) can be due to steric hindrance. You can try the following:

  • Increase the reaction temperature.

  • Use a more polar solvent like THF.

  • Consider using a different fluoride source like HF-Pyridine in THF, but be cautious as this is a more acidic reagent.

Q6: Can I use an acyl protecting group like acetyl (Ac) or benzoyl (Bz)?

A6: Yes, acyl protecting groups can be used.[7] They are typically introduced using the corresponding acyl chloride or anhydride in the presence of a base like pyridine or triethylamine.[7] These ester protecting groups are stable to acidic conditions but are readily cleaved under basic conditions (e.g., saponification with NaOH or K2CO3 in methanol).[7]

Experimental Protocols

Protocol 1: Protection of this compound as a tert-Butyldimethylsilyl (TBS) Ether

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add TBSCl (1.2 eq) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected this compound.

Protocol 2: Deprotection of TBS-protected this compound

Materials:

  • TBS-protected this compound

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the TBS-protected this compound (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Add the TBAF solution (1.2 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction for 1-4 hours and monitor its progress by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Visualizations

Protection_Workflow cluster_start Starting Material cluster_protection Protection Step cluster_workup Workup & Purification cluster_product Product This compound This compound Reaction Reaction This compound->Reaction Protecting Agent + Base Protecting Agent + Base Protecting Agent + Base->Reaction Solvent Solvent Solvent->Reaction Quench Quench Reaction->Quench TLC Monitoring Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Protected Alcohol Protected Alcohol Purification->Protected Alcohol

Caption: General workflow for the protection of this compound.

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_workup Workup & Purification cluster_product Product Protected Alcohol Protected Alcohol Reaction Reaction Protected Alcohol->Reaction Deprotecting Agent Deprotecting Agent Deprotecting Agent->Reaction Solvent Solvent Solvent->Reaction Quench Quench Reaction->Quench TLC Monitoring Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Caption: General workflow for the deprotection of the hydroxyl group.

References

Technical Support Center: Overcoming Low Reactivity of 2-Oxaspiro[3.3]heptan-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of 2-Oxaspiro[3.3]heptan-6-ol and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chemical modification of the hydroxyl group at the 6-position of the 2-oxaspiro[3.3]heptane core.

Issue 1: Low or No Yield in Esterification Reactions

Question: I am attempting to esterify this compound with a carboxylic acid under standard Fischer esterification conditions (acid catalyst, heat), but I am observing very low conversion to the desired ester. What are the possible causes and solutions?

Answer:

The secondary alcohol at the 6-position of the 2-oxaspiro[3.3]heptane core is sterically hindered, which can significantly slow down the rate of classical esterification methods. Several factors may contribute to the low yield:

  • Steric Hindrance: The rigid spirocyclic structure impedes the approach of the carboxylic acid to the hydroxyl group.

  • Reversibility of the Reaction: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.

  • Low Reaction Temperature: Insufficient temperature may not provide the necessary activation energy to overcome the steric barrier.

Troubleshooting Suggestions:

StrategyDescriptionKey Considerations
Use a More Powerful Esterification Method The Steglich esterification is a mild and effective method for sterically hindered alcohols. It utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[1][2]DCC can cause allergic reactions. Dicyclohexylurea (DCU) byproduct can be difficult to remove but is often insoluble in common organic solvents.
Activate the Alcohol The Mitsunobu reaction provides a powerful alternative for forming esters with inversion of stereochemistry.[1][3] This reaction activates the alcohol in situ using a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[1][3]The reaction is sensitive to the pKa of the nucleophile (carboxylic acid). Byproducts like triphenylphosphine oxide can complicate purification.
Increase Reactant Concentration Using a large excess of the less expensive reactant (either the alcohol or the carboxylic acid) can help drive the equilibrium towards the product.This may not be feasible if both starting materials are valuable.
Remove Water Azeotropically If using Fischer esterification, employing a Dean-Stark apparatus with a suitable solvent (e.g., toluene) can effectively remove water as it is formed.This requires higher reaction temperatures.
Issue 2: Failure of Etherification via Williamson Ether Synthesis

Question: I am trying to synthesize an ether from this compound using the Williamson ether synthesis (deprotonation with a strong base followed by addition of an alkyl halide), but the reaction is not proceeding. What could be the problem?

Answer:

The Williamson ether synthesis relies on an S(_N)2 reaction, which is highly sensitive to steric hindrance at the reaction center. The secondary nature and the sterically encumbered environment of the hydroxyl group in this compound make it a poor substrate for this reaction.

  • Steric Hindrance: The bulky spirocycle prevents the backside attack of the alkoxide on the alkyl halide.

  • Elimination Side Reactions: If a secondary or tertiary alkyl halide is used, the strong base required for deprotonation can promote E2 elimination, leading to the formation of an alkene instead of the desired ether.[4][5]

Troubleshooting Suggestions:

StrategyDescriptionKey Considerations
Use the Mitsunobu Reaction The Mitsunobu reaction can also be employed for the synthesis of ethers from alcohols and acidic phenols.[1][3]This method is generally more effective for aryl ethers.
Activate the Alcohol as a Better Leaving Group Convert the alcohol to a sulfonate ester (e.g., tosylate or mesylate). This transforms the poor hydroxyl leaving group into a much better one, facilitating subsequent S(_N)2 reaction with an alkoxide.This adds an extra step to the synthesis. The tosylation or mesylation step may also be slow due to steric hindrance.
Use a More Reactive Alkylating Agent Employ a highly reactive primary alkylating agent such as methyl iodide or benzyl bromide to minimize steric clashes.The choice of alkylating agent is limited by the desired final product.
Issue 3: Incomplete Oxidation to the Ketone

Question: I am attempting to oxidize this compound to the corresponding ketone, 2-Oxaspiro[3.3]heptan-6-one, but the reaction is sluggish and gives a mixture of starting material and product. How can I improve the conversion?

Answer:

The low reactivity of the hindered secondary alcohol can also affect oxidation reactions. The choice of oxidizing agent and reaction conditions is critical for achieving high conversion.

  • Insufficiently Reactive Oxidant: Milder oxidizing agents may not be potent enough to overcome the steric hindrance.

  • Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete conversion.

Troubleshooting Suggestions:

StrategyDescriptionKey Considerations
Use a Powerful and Mild Oxidant The Dess-Martin periodinane (DMP) is a highly effective and selective reagent for oxidizing sterically hindered alcohols to ketones under mild, neutral conditions.[2][6]DMP is sensitive to moisture. The reaction should be performed under an inert atmosphere.
Employ Swern Oxidation The Swern oxidation is another powerful method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.[7][8][9] It is performed at low temperatures and is generally high-yielding.The reaction must be carried out at low temperatures (typically -78 °C) to avoid side reactions. It produces volatile and foul-smelling dimethyl sulfide as a byproduct.
Optimize Reaction Time and Temperature For any chosen method, systematically vary the reaction time and temperature to find the optimal conditions for your specific substrate.Monitor the reaction progress by TLC or LC-MS to avoid over-oxidation or decomposition.

Frequently Asked Questions (FAQs)

Q1: Is the oxetane ring in this compound stable to acidic and basic conditions?

The 3,3-disubstituted oxetane ring in this spirocycle is generally quite stable to a range of reaction conditions. However, very strong acidic conditions should be avoided as they can potentially lead to ring-opening. The stability is often dictated by the substitution pattern, with 3,3-disubstituted oxetanes being the most stable due to steric hindrance preventing nucleophilic attack at the C-O σ* antibonding orbital.

Q2: Are there any protecting groups that are recommended for the hydroxyl group of this compound?

Standard protecting groups for secondary alcohols can be used, but their installation and removal might be sluggish due to steric hindrance. Some common choices include:

  • Silyl ethers (e.g., TBS, TIPS): These are generally robust and can be installed using the corresponding silyl chloride and a base like imidazole. Removal is typically achieved with a fluoride source (e.g., TBAF).

  • Benzyl ether (Bn): Can be installed using benzyl bromide and a base (e.g., NaH). It is stable to a wide range of conditions and can be removed by hydrogenolysis.

  • Acetyl ester (Ac): Can be formed using acetic anhydride or acetyl chloride with a base. It is readily cleaved under basic or acidic conditions.

Q3: Can I perform a substitution reaction on the hydroxyl group with retention of stereochemistry?

Direct substitution of the hydroxyl group typically proceeds with inversion of stereochemistry (S(_N)2 mechanism). To achieve retention of stereochemistry, a double inversion sequence is required. For example, a Mitsunobu reaction with a suitable nucleophile (first inversion) followed by another S(_N)2 reaction to displace the newly introduced group (second inversion).

Experimental Protocols

The following are general procedures for key reactions that can be adapted for this compound and its derivatives. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Steglich Esterification of a Hindered Secondary Alcohol

This protocol is a general guideline for the esterification of a sterically hindered secondary alcohol like this compound.[10]

Reagents and Materials:

  • This compound

  • Carboxylic acid (1.1 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Dichloromethane (DCM) (anhydrous)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of this compound, the carboxylic acid, and DMAP in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of DCC in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO(_3), and brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction for Ester Formation

This protocol describes a general procedure for the Mitsunobu esterification of a secondary alcohol, which proceeds with inversion of stereochemistry.[6]

Reagents and Materials:

  • This compound

  • Carboxylic acid (1.5 equivalents)

  • Triphenylphosphine (PPh(_3)) (1.5 equivalents)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)

  • Tetrahydrofuran (THF) (anhydrous)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve this compound, the carboxylic acid, and PPh(_3) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD in THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to separate the desired ester from triphenylphosphine oxide and other byproducts.

Protocol 3: Dess-Martin Oxidation of a Secondary Alcohol

This is a general procedure for the oxidation of a hindered secondary alcohol to a ketone.[6]

Reagents and Materials:

  • This compound

  • Dess-Martin Periodinane (DMP) (1.5 equivalents)

  • Dichloromethane (DCM) (anhydrous)

  • Sodium bicarbonate (NaHCO(_3))

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere.

  • Add solid DMP to the solution in one portion at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO(_3) and a saturated aqueous solution of Na(_2)S(_2)O(_3).

  • Stir vigorously until the organic layer becomes clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude ketone by column chromatography or distillation.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Esterification_Troubleshooting start Low Yield in Esterification steric_hindrance Steric Hindrance? start->steric_hindrance reversibility Reversible Reaction? start->reversibility steglich Use Steglich Esterification steric_hindrance->steglich Yes mitsunobu Use Mitsunobu Reaction steric_hindrance->mitsunobu Yes dean_stark Use Dean-Stark to Remove Water reversibility->dean_stark Yes

Caption: Troubleshooting flowchart for low-yield esterification reactions.

Alcohol_Activation_Pathway cluster_activation Activation Methods alcohol This compound (Low Reactivity) mitsunobu Mitsunobu Reagents (PPh3, DEAD/DIAD) sulfonylation Sulfonyl Chloride (TsCl, MsCl) coupling Coupling Agents (DCC, EDC) activated_intermediate Activated Intermediate product Desired Product (Ester, Ether, etc.) activated_intermediate->product Nucleophilic Attack mitsunobu->activated_intermediate sulfonylation->activated_intermediate coupling->activated_intermediate

Caption: General strategies for activating the hydroxyl group.

Experimental_Workflow_Oxidation start Start: This compound reaction Oxidation Reaction (e.g., Dess-Martin or Swern) start->reaction workup Aqueous Workup & Quenching reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Column Chromatography) extraction->purification end Product: 2-Oxaspiro[3.3]heptan-6-one purification->end

Caption: A typical experimental workflow for the oxidation of the alcohol.

References

Catalyst selection for efficient synthesis of 2-Oxaspiro[3.3]heptan-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Oxaspiro[3.3]heptan-6-ol

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and experimental protocols for the efficient synthesis of this compound, with a specific focus on catalyst selection.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing the 2-oxaspiro[3.3]heptane core structure?

A1: The synthesis of spirocyclic oxetanes, including the 2-oxaspiro[3.3]heptane framework, primarily relies on several modern synthetic strategies. Key approaches include:

  • Formal [2+2] Cycloadditions: These reactions, often catalyzed by Lewis acids or transition metals, typically occur between an enol ether and a carbonyl group.[1] Chiral Cu(II) complexes have been used for asymmetric oxetane synthesis with excellent yields and high diastereoselectivity.[1]

  • Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a fundamental method for forming oxetane rings.[2] Recent advancements utilize chiral iridium photocatalysts for enantioselective versions of this reaction.[1]

  • Intramolecular Williamson Etherification: This classic method involves the formation of the C-O bond to close the oxetane ring and can be an effective strategy.[2]

  • Alcohol C-H Functionalization: A newer approach uses photocatalysis to functionalize an alcohol's C-H bond, which can then react to form the spiro-oxetane structure.[3] This method can be highly efficient, with some reactions affording quantitative yields.[3]

  • Biocatalysis: Engineered enzymes, such as halohydrin dehalogenases, offer a sustainable and highly enantioselective route to chiral oxetanes.[4] This biocatalytic platform has demonstrated high efficiency and scalability for preparing enantiomers of chiral oxetanes.[4]

Q2: How do I select the most appropriate catalyst for my synthesis?

A2: Catalyst selection depends heavily on the specific substrate, desired stereochemistry, and available equipment.

  • For substrates sensitive to strong acids, photocatalysis is an excellent choice due to its typically mild conditions.[3] Organic photocatalysts like 4CzIPN can be a cost-effective alternative to iridium-based catalysts without compromising efficiency.[3]

  • If enantioselectivity is critical, consider a chiral Lewis acid catalyst (e.g., Cu(II) complexes) or a biocatalytic approach.[1][4] Biocatalysis, in particular, can provide exceptionally high enantiomeric excess (>99% e.e.).[4]

  • For reactions involving the ring-opening of oxetanols to form other heterocycles, strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) or its triflimide salt (Tf₂NH) have proven effective.[5]

Q3: What are the critical reaction parameters to optimize for achieving high yield and purity?

A3: Optimization is key for successful synthesis. Pay close attention to:

  • Solvent: The choice of solvent is crucial. Polar aprotic solvents are common, but specific reactions may require non-polar options like toluene to achieve higher yields.[5] In some cases, solvent choice can dramatically affect conversion rates.[6]

  • Catalyst Loading: While higher catalyst loading can sometimes improve yield, it's often best to start with a low loading (e.g., 5-10 mol%) and increase only if necessary.[3][5]

  • Temperature: Many modern catalytic reactions proceed efficiently at room temperature, particularly photocatalytic methods.[3] However, some cyclization reactions may require heating to proceed at a reasonable rate.[7]

  • Light Source (for Photocatalysis): The wavelength and intensity of the light source must be matched to the absorption profile of the photocatalyst for optimal efficiency.

  • Exclusion of Water and Air: Many catalysts, especially Lewis acids, are sensitive to moisture. Using anhydrous solvents and performing reactions under an inert atmosphere (e.g., nitrogen or argon) is often necessary to prevent catalyst deactivation and side reactions.

Troubleshooting Guide

Problem: Low or No Product Yield

Possible CauseSuggested Solution
Inactive Catalyst Verify the quality and age of the catalyst. Purchase a fresh batch if necessary. For photocatalysis, ensure the catalyst has not decomposed due to prolonged light exposure.
Incorrect Reaction Conditions Confirm the reaction temperature, concentration, and solvent purity. Ensure the light source is functioning correctly for photochemical reactions. As a control, attempt the reaction in the dark; no product formation is expected for a true photocatalytic process.[3]
Substrate Degradation The starting material may be unstable under the reaction conditions. Analyze the crude reaction mixture by LCMS or NMR to identify potential degradation pathways. Consider a milder catalyst or lower reaction temperature.
Presence of Inhibitors Trace impurities in reagents or solvents can inhibit catalytic activity. Use freshly purified solvents and reagents. Radical inhibitors like TEMPO can completely shut down radical-based photocatalytic reactions and can be used to diagnose the reaction mechanism.[3]

Problem: Significant Formation of Side Products (e.g., Polymers, Ring-Opened Products)

Possible CauseSuggested Solution
Catalyst Too Reactive If using a strong Brønsted or Lewis acid, it may be promoting undesired side reactions. Switch to a milder catalyst, lower the reaction temperature, or reduce the catalyst loading.[5]
Presence of Nucleophiles Trace amounts of water or other nucleophiles can lead to ring-opening of the oxetane product. Use rigorously dried solvents and reagents and conduct the reaction under an inert atmosphere.
Incorrect Stoichiometry An incorrect ratio of reactants can lead to side products. Carefully control the stoichiometry, sometimes using a slight excess of one reagent can improve the yield of the desired product.[3]

Data Presentation: Catalyst Performance in Spiro-Oxetane Synthesis

The following table summarizes data from studies on the synthesis of related spiro-oxetane structures, providing a comparative overview of different catalytic systems.

Catalyst / MethodSubstrate TypeYieldKey ConditionsReference
4CzIPN (Organic Photocatalyst) Alcohol + Vinyl Sulfonium IonQuantitative5 mol % catalyst, Blue LED light, Room Temp.[3]
Iridium Photocatalyst Alcohol + Vinyl Sulfonium Ion91%1 mol % catalyst, Blue LED light, Room Temp.[3]
Chiral Cu(II) Complex Silyl Enol Ether + Trifluoropyruvate>95%Lewis Acid Catalysis[1]
TfOH (Brønsted Acid) 3-Aryloxetan-3-ol + Diol42-90%5-10 mol % catalyst, Toluene or CHCl₃, 25 °C[5]
Engineered Halohydrin Dehalogenase Substituted Oxetane + Azide30-49%Biocatalysis, Aqueous Buffer[4]

Experimental Protocols

Disclaimer: The following is a representative protocol for the synthesis of a spiro-oxetane via photocatalysis, based on published methods for similar structures.[3] Optimization for the specific synthesis of this compound will be required.

Representative Protocol: Photocatalytic Synthesis of a Spiro-Oxetane

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the alcohol substrate (1.0 equiv), the vinyl sulfonium salt (1.5 equiv), and the organic photocatalyst 4CzIPN (5 mol %).

  • Solvent Addition: Evacuate and backfill the vial with argon three times. Add anhydrous solvent (e.g., dichloromethane) via syringe to achieve the desired concentration (e.g., 0.1 M).

  • Reaction: Place the reaction vial approximately 5-10 cm from a blue LED light source and begin vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pure spiro-oxetane product.

Visualizations

Experimental and Logical Workflows

G cluster_workflow General Experimental Workflow A 1. Combine Substrates & Photocatalyst B 2. Add Anhydrous Solvent under Inert Atmosphere A->B C 3. Irradiate with Light Source (e.g., Blue LED) B->C D 4. Monitor Reaction (TLC / LCMS) C->D E 5. Aqueous Workup & Solvent Removal D->E F 6. Purify by Column Chromatography E->F G Product: this compound F->G G cluster_troubleshooting Troubleshooting Decision Tree Start Reaction Issue: Low Yield / Impurities Cat Is the Catalyst Active and Correctly Loaded? Start->Cat Cond Are Reaction Conditions (Solvent, Temp, Atmosphere) Optimal? Cat->Cond Yes Sol_Cat Action: Use fresh catalyst, verify loading. Cat->Sol_Cat No Purity Are Starting Materials and Solvents Pure/Anhydrous? Cond->Purity Yes Sol_Cond Action: Re-optimize conditions, ensure inertness. Cond->Sol_Cond No Side Identify Major Side Products (LCMS / NMR) Sol_Side Action: Adjust catalyst/conditions to suppress side reaction. Side->Sol_Side Analysis Complete Purity->Side Yes Sol_Purity Action: Purify reagents, use anhydrous solvents. Purity->Sol_Purity No G cluster_cycle Hypothetical Photocatalytic Cycle PC Photocatalyst (PC) PC_star PC* PC->PC_star Light (hν) PC_star->PC Electron Transfer Radical Substrate Radical Cation PC_star->Radical Sub Substrate Sub->Radical Product Spiro-Oxetane Product Radical->Product Cyclization

References

Validation & Comparative

A Comparative Guide: 2-Oxaspiro[3.3]heptan-6-ol vs. Morpholine as Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological profiles is a cornerstone of medicinal chemistry. Bioisosterism, the replacement of a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties, is a key tactic in this endeavor. This guide provides a detailed comparison of the traditional morpholine scaffold and a promising bioisostere, the 2-oxa-6-azaspiro[3.3]heptane moiety. While the query specified 2-Oxaspiro[3.3]heptan-6-ol, the more direct and commonly utilized bioisostere of morpholine is the 2-oxa-6-azaspiro[3.3]heptane ring system due to the presence of the nitrogen atom, which is critical for mimicking the functionality of morpholine. The hydroxyl group in the requested compound name indicates a derivative, and this guide will focus on the core scaffolds while incorporating data that reflects the impact of this bioisosteric replacement.

This comparison is intended for researchers, scientists, and drug development professionals, offering a data-driven analysis of how the substitution of a classic morpholine ring with a spirocyclic oxetane can influence key drug-like properties.

Physicochemical Properties: A Quantitative Comparison

The decision to employ a bioisosteric replacement is often driven by the desire to modulate properties such as lipophilicity and basicity, which in turn affect solubility, permeability, and target engagement. The following table summarizes experimental data from a study comparing a parent compound containing a morpholine moiety (Compound 6a) with its 2-oxa-6-azaspiro[3.3]heptane analogue (Compound 6b).[1]

PropertyMorpholine Derivative (6a)2-Oxa-6-azaspiro[3.3]heptane Derivative (6b)Fold Change
LogD at pH 7.4 2.81.6-1.2
pKa 6.78.2+1.5

Data sourced from a comparative study on complex molecules where these moieties were incorporated[1].

The data clearly indicates that the replacement of morpholine with 2-oxa-6-azaspiro[3.3]heptane leads to a significant decrease in lipophilicity (lower LogD) and an increase in basicity (higher pKa). This shift towards lower lipophilicity can be advantageous in reducing off-target effects and improving the overall safety profile of a drug candidate.

Pharmacokinetic Profile: Permeability and Metabolic Stability

The pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its in vivo efficacy. The following table presents a comparison of the permeability and metabolic stability of the same morpholine- and 2-oxa-6-azaspiro[3.3]heptane-containing compounds.[1]

ParameterMorpholine Derivative (6a)2-Oxa-6-azaspiro[3.3]heptane Derivative (6b)
Intrinsic Permeability (10⁻⁶ cm/s) 1622
Intrinsic Clearance (HLM, µL/min/mg) 4813
Intrinsic Clearance (Human Hepatocytes, µL/min/10⁶ cells) 7211
Intrinsic Clearance (Rat Hepatocytes, µL/min/10⁶ cells) 615.1

HLM: Human Liver Microsomes. Data sourced from a comparative study on complex molecules where these moieties were incorporated[1].

The 2-oxa-6-azaspiro[3.3]heptane analogue (6b) exhibits comparable, and in this case slightly improved, intrinsic permeability compared to the morpholine-containing compound (6a).[1] More strikingly, the metabolic stability of the spirocyclic analogue is significantly enhanced, as evidenced by the substantially lower intrinsic clearance rates in human liver microsomes and both human and rat hepatocytes.[1] This suggests that the 2-oxa-6-azaspiro[3.3]heptane moiety is less susceptible to metabolic degradation, which could translate to a longer half-life and improved bioavailability in vivo.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

LogP/LogD Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) or distribution coefficient (LogD) at a specific pH is a crucial measure of a compound's lipophilicity. The shake-flask method is the gold-standard for its determination.[2][3][4]

  • Preparation of Phases: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.[2]

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).[5]

  • Partitioning: A known concentration of the test compound is added to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.

  • Equilibration: The vial is shaken vigorously for a set period (e.g., 1-3 hours) to allow for the compound to partition between the two phases until equilibrium is reached.[3]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, typically high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection.[3]

  • Calculation: The LogP or LogD value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[6][7][8]

  • Reagent Preparation:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (human or other species) are thawed on ice and diluted to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[7]

    • An NADPH-regenerating system solution is prepared, containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase, to ensure a sustained supply of the necessary cofactor, NADPH.[7]

  • Incubation:

    • The test compound (at a final concentration, e.g., 1 µM) is pre-incubated with the liver microsome suspension at 37°C for a short period (e.g., 5-10 minutes).[7]

    • The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

    • Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.[8]

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting line provides the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.[9][10][11]

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in multi-well plates and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier.[12]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[12]

  • Compound Application: The test compound is added to the apical (donor) side of the monolayer to assess absorption (A to B permeability). For evaluating efflux, the compound is added to the basolateral (receiver) side (B to A permeability).[9][10]

  • Incubation: The plate is incubated at 37°C for a specific period (e.g., 2 hours).[9]

  • Sampling: Samples are taken from the receiver compartment at predetermined time points.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration of the compound in the donor compartment.[10] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.[10]

Visualizations

To further clarify the concepts and workflows discussed, the following diagrams are provided.

Bioisosteric_Replacement cluster_0 Lead Compound cluster_1 Optimized Compound cluster_2 Improved Properties Morpholine Morpholine Moiety Spiro 2-Oxa-6-azaspiro[3.3]heptane Morpholine->Spiro Bioisosteric Replacement Prop1 Lower Lipophilicity (LogD) Spiro->Prop1 Prop2 Increased Metabolic Stability Spiro->Prop2 Prop3 Modulated Basicity (pKa) Spiro->Prop3

Caption: Bioisosteric replacement of morpholine.

Experimental_Workflow cluster_0 Compound Synthesis cluster_1 Physicochemical Profiling cluster_2 ADME Profiling cluster_3 Data Analysis & Comparison CompoundA Morpholine Analog LogD LogD7.4 Determination (Shake-Flask) CompoundA->LogD pKa pKa Measurement CompoundA->pKa Permeability Caco-2 Permeability CompoundA->Permeability Metabolism Microsomal Stability CompoundA->Metabolism CompoundB Spirocyclic Analog CompoundB->LogD CompoundB->pKa CompoundB->Permeability CompoundB->Metabolism Analysis Comparative Analysis LogD->Analysis pKa->Analysis Permeability->Analysis Metabolism->Analysis

Caption: Experimental workflow for bioisostere evaluation.

References

A Comparative Guide to Spiro[3.3]heptane and Piperidine Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the physicochemical properties, pharmacokinetic profile, and biological activity of a drug candidate. The piperidine ring, a six-membered nitrogen-containing heterocycle, has long been revered as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs.[1][2][3] Its success is attributed to a favorable combination of basicity, conformational flexibility, and a balanced lipophilic-hydrophilic character that enhances "drug-likeness".[1]

However, the contemporary drive to "escape from flatland"—moving away from planar, aromatic systems—has propelled the exploration of three-dimensional (3D) saturated scaffolds.[4] Among these, the spiro[3.3]heptane framework has emerged as a compelling alternative.[5] This rigid, sp³-rich scaffold offers a unique spatial arrangement of substituents, enabling access to novel chemical space.[4][5] It has gained significant traction as a versatile building block and a saturated bioisostere for both phenyl and piperidine rings, aiming to improve properties such as solubility and metabolic stability while maintaining or enhancing biological function.[5][6][7][8] This guide provides an objective comparison of these two critical scaffolds, supported by experimental data, to inform strategic decisions in drug discovery.

Data Presentation: Physicochemical and Pharmacokinetic Properties

The choice between a spiro[3.3]heptane and a piperidine scaffold can significantly alter a molecule's fundamental properties. The following tables summarize quantitative data from comparative studies.

Table 1: Comparative Physicochemical Properties
PropertyPiperidine AnalogSpiro[3.3]heptane AnalogRationale & Observations
Lipophilicity (clogP) 3.7 (Model Compound 57)3.4 (Azaspiro[3.3]heptane Analogs 58/59)The spirocyclic core generally leads to a slight decrease in calculated lipophilicity.[8][9]
Lipophilicity (logD at pH 7.4) 1.6 (Model Compound 57)1.0 - 1.2 (Azaspiro[3.3]heptane Analogs 58/59)The introduction of a spirocyclic center can significantly lower experimental lipophilicity, which may be rationalized by an increase in basicity (pKa).[8][10]
Aqueous Solubility (µM in PBS) 136 (Model Compound 57)12 - 13 (Azaspiro[3.3]heptane Analogs 58/59)In this specific model system, the azaspiro[3.3]heptane analogs exhibited lower aqueous solubility compared to the piperidine parent.[9]
Basicity (pKa) ~11 (Typical for conjugate acid)Similar to piperidine for azaspiro[3.3]heptanesThe basicity of the nitrogen in azaspiro[3.3]heptane is comparable to that of piperidine, allowing for similar ionic interactions with biological targets.[1][8]
Molecular Shape Flexible (Chair/Boat Conformations)Rigid, 3D SpirocyclicPiperidine's flexibility allows it to adapt to various binding pockets, while spiro[3.3]heptane's rigidity provides a more defined vector for substituents, potentially increasing selectivity.[1][5]
Table 2: Comparative Pharmacokinetic (ADME) Properties

This table presents data from a study where a meta-substituted phenyl ring in the drug Sonidegib was replaced with a spiro[3.3]heptane scaffold.

PropertySonidegib (Phenyl Core)trans-Spiro[3.3]heptane Analogcis-Spiro[3.3]heptane AnalogRationale & Observations
Metabolic Stability (t½, min) 934711In this case, replacing the aromatic ring with a spiro[3.3]heptane core led to a significant reduction in metabolic stability in human liver microsomes.[6]
Intrinsic Clearance (CLint, µL min⁻¹ mg⁻¹) 1836156The increased clearance rate for the spirocyclic analogs indicates faster metabolism compared to the parent drug.[6]

Note: The impact of these scaffolds is highly context-dependent. While the sp³-rich nature of spiro[3.3]heptane is often pursued to enhance metabolic stability, the specific substitution pattern and the target protein environment play a crucial role, as demonstrated by the Sonidegib case.[5][6]

Mandatory Visualization

Diagrams created with Graphviz provide a clear visual representation of key concepts and workflows discussed in this guide.

G cluster_0 Bioisosteric Replacement Strategy piperidine Piperidine Scaffold in Lead Compound properties1 Suboptimal Properties: - Metabolic Liability - Poor Solubility - Existing IP piperidine->properties1 Identified Issues replacement Scaffold Hopping properties1->replacement spiro Spiro[3.3]heptane Analog replacement->spiro Replace Core properties2 Improved Properties: - Enhanced Stability - Increased 3D Character - Novel IP Space spiro->properties2 Achieves

Caption: A logical diagram illustrating the strategy of replacing a piperidine scaffold with a spiro[3.3]heptane core to improve drug properties.

G start Start: Parallel Synthesis of Piperidine and Spiro[3.3]heptane Analogs physchem Physicochemical Profiling (Solubility, logD, pKa) start->physchem adme In Vitro ADME Assays (Metabolic Stability, Permeability) start->adme binding Target Binding Assay (Ki, IC50) start->binding data Comparative Data Analysis physchem->data adme->data functional Cellular Functional Assay (EC50, Emax) binding->functional functional->data decision Select Optimal Scaffold for Lead Optimization data->decision

Caption: Experimental workflow for the head-to-head comparison of piperidine and spiro[3.3]heptane-based compounds in a drug discovery project.

G ligand Spirocyclic/Piperidine Ligand (Agonist) receptor GPCR (e.g., 5-HT2C) ligand->receptor Binds g_protein Gq Protein receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release response Cellular Response ca_release->response

Caption: A simplified Gq-coupled GPCR signaling pathway, a common target for drugs containing piperidine or spirocyclic scaffolds.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of comparative data. Below are protocols for key experiments cited in this guide.

Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the rate at which a compound is metabolized by liver enzymes.

Methodology:

  • Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate buffer (pH 7.4), the test compound (typically at a final concentration of 1 µM), and human liver microsomes (e.g., 0.5 mg/mL).

  • Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating solution. Control incubations are run without the NADPH solution to account for non-enzymatic degradation.

  • Incubation: The plate is incubated at 37°C with shaking. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining amount of the parent compound relative to the internal standard.

  • Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound over time.[6]

Lipophilicity Determination (logD)

Objective: To measure the lipophilicity of a compound at a physiological pH.

Methodology:

  • System Preparation: The assay uses a two-phase system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Compound Addition: The test compound is dissolved in a suitable solvent (like DMSO) and added to the biphasic system.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous (PBS) layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: The logD value is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[9]

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for a specific biological target.

Methodology:

  • Receptor Preparation: A source of the target receptor is prepared, typically from homogenized tissues (e.g., rat liver or guinea pig brain) or cell lines overexpressing the receptor.[12][13]

  • Reaction Mixture: In a microplate, the receptor preparation is incubated with a specific radioligand (e.g., --INVALID-LINK---pentazocine for the σ1 receptor) and varying concentrations of the unlabeled test compound.[13]

  • Incubation: The mixture is incubated for a specific time at a controlled temperature to allow binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand, usually by rapid vacuum filtration through a glass fiber filter that traps the receptor-ligand complexes.

  • Detection: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Analysis: The data are used to generate a competitive binding curve. The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined from this curve. The IC50 is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.[13]

Conclusion

Both spiro[3.3]heptane and piperidine scaffolds are invaluable tools in the medicinal chemist's arsenal. Piperidine remains a validated, "privileged" structure with a proven track record, offering synthetic tractability and favorable general ADME properties.[1] Its inherent flexibility can be advantageous for binding to a wide range of targets.

Spiro[3.3]heptane represents a strategic evolution towards molecules with greater three-dimensionality. Its rigidity can offer enhanced selectivity and provides an opportunity to design compounds with novel intellectual property.[4][14] As a bioisostere, it can modulate physicochemical properties in beneficial ways, such as reducing lipophilicity.[8][10] However, its adoption is not a universal solution for improving pharmacokinetics, as its impact on metabolic stability is highly dependent on the specific molecular context.[6]

The decision to use a spiro[3.3]heptane or a piperidine scaffold should be data-driven, based on a clear understanding of the project's specific objectives, whether they are to enhance potency, improve ADME properties, or explore new chemical space. The comparative data and protocols provided in this guide serve as a foundational resource for researchers to make informed decisions in the rational design of next-generation therapeutics.

References

Efficacy of 2-Oxaspiro[3.3]heptan-6-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-Oxaspiro[3.3]heptan-6-ol moiety represents a novel, three-dimensional scaffold with significant potential in medicinal chemistry. Its rigid structure and unique stereochemical properties offer an opportunity to explore new chemical space and develop compounds with improved pharmacological profiles. While direct comparative efficacy studies on a series of this compound-containing compounds are not yet extensively available in the public domain, this guide provides a framework for their evaluation. By drawing on data from structurally related spiro[3.3]heptane analogs, we outline the potential benefits of this scaffold and present a comprehensive, albeit conceptual, guide to comparing the efficacy of its derivatives.

The spiro[3.3]heptane motif is increasingly being incorporated into drug candidates due to its ability to confer desirable properties. Heteroatom-containing spiro[3.3]heptanes, such as those in the 2-oxaspiro family, have been shown to enhance aqueous solubility and metabolic stability when compared to their carbocyclic or larger heterocyclic counterparts. The rigid nature of the spirocyclic system provides well-defined exit vectors for substituents, which can lead to improved target selectivity and binding affinity.[1] For instance, the incorporation of a 2-azaspiro[3.3]heptane moiety in an antiviral compound resulted in a nearly 50-fold improvement in activity compared to the original hit.[2] These findings suggest that the this compound scaffold holds considerable promise for the development of novel therapeutics.

This guide is intended to serve as a foundational resource for researchers interested in the systematic evaluation of this compound derivatives. We present a hypothetical comparison of compounds targeting a generic kinase signaling pathway, a common target in drug discovery. The following sections detail a conceptual experimental workflow, standardized protocols, and data presentation formats to facilitate a robust and objective comparison of the efficacy of these novel compounds.

Conceptual Efficacy Comparison

To illustrate a comparative framework, we present hypothetical data for three this compound derivatives (Compounds A, B, and C) targeting a hypothetical "Kinase X" signaling pathway, which is implicated in a cancer cell line.

Table 1: Comparative Efficacy Data for this compound Derivatives

ParameterCompound ACompound BCompound CControl (Staurosporine)
Target Engagement
Kinase X IC₅₀ (nM)15515010
Cellular Potency
Anti-proliferative EC₅₀ (µM)0.50.15.20.02
Selectivity
Kinase Y IC₅₀ (nM)>10,000250>10,00050
In Vitro ADME
Aqueous Solubility (µM)150250120<10
Microsomal Stability (t½, min)456530Not Assessed

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to generate the comparative data presented in Table 1.

Kinase X Inhibition Assay (Target Engagement)

This biochemical assay is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against the target kinase.

  • Materials: Recombinant human Kinase X, ATP, biotinylated peptide substrate, LanthaScreen™ Eu-anti-phospho-peptide antibody, terbium-labeled antibody, assay buffer (HEPES, MgCl₂, Brij-35).

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the test compounds, Kinase X, and the peptide substrate in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding EDTA.

    • Add the LanthaScreen™ detection mix (Eu-anti-phospho-peptide antibody and terbium-labeled antibody).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.

  • Data Analysis: The TR-FRET signal is converted to percent inhibition, and the IC₅₀ values are calculated using a four-parameter logistic fit.

Cell Proliferation Assay (Cellular Potency)

This cell-based assay measures the half-maximal effective concentration (EC₅₀) of the test compounds in reducing the proliferation of a cancer cell line that is dependent on Kinase X signaling.

  • Materials: Human cancer cell line (e.g., HCT116), RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

    • Add the CellTiter-Glo® reagent to each well.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal, which is proportional to the number of viable cells, is used to calculate the percent inhibition of proliferation. EC₅₀ values are determined using a non-linear regression analysis.

In Vitro ADME Assays
  • Aqueous Solubility: Determined using a nephelometric method.

  • Microsomal Stability: Assessed by incubating the compounds with liver microsomes and measuring the rate of metabolism over time using LC-MS/MS.

Visualizing Experimental Logic and Pathways

Diagrams created using the DOT language provide a clear visual representation of complex processes.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Comparison A Compound A T Target Engagement (Kinase X IC50) A->T P Cellular Potency (EC50) A->P S Selectivity (Kinase Y IC50) A->S ADME ADME Properties A->ADME B Compound B B->T B->P B->S B->ADME C Compound C C->T C->P C->S C->ADME DA Comparative Efficacy Assessment T->DA P->DA S->DA ADME->DA

Caption: Conceptual workflow for the comparative efficacy evaluation of this compound derivatives.

G receptor Growth Factor Receptor kinase_x Kinase X receptor->kinase_x Activates substrate Downstream Substrate kinase_x->substrate Phosphorylates transcription Transcription Factor Activation substrate->transcription proliferation Cell Proliferation transcription->proliferation compound This compound Derivative compound->kinase_x Inhibits

Caption: Hypothetical signaling pathway targeted by this compound derivatives.

Conclusion

The this compound scaffold is an emerging motif in drug discovery with the potential to yield compounds with superior pharmacological properties. While direct comparative efficacy data is currently limited, this guide provides a robust framework for the systematic evaluation of its derivatives. By employing standardized experimental protocols and clear data presentation, researchers can effectively compare the performance of novel compounds containing this promising scaffold, thereby accelerating the drug development process. The provided conceptual workflows and pathways serve as a blueprint for initiating such comparative studies.

References

Comparative Evaluation of 2-Oxaspiro[3.3]heptane Analogs: A Review of Preclinical and Clinical Data

Author: BenchChem Technical Support Team. Date: December 2025

The 2-oxaspiro[3.3]heptane motif is a three-dimensional scaffold that has garnered interest in medicinal chemistry as a bioisosteric replacement for more traditional saturated heterocycles like morpholine and piperidine. Its rigid structure and potential to improve physicochemical properties make it an attractive component in modern drug design. The following sections detail the available preclinical and clinical data for TBI-223 and AZD1979, providing a glimpse into the therapeutic potential of this unique chemical class.

In Vitro and In Vivo Data Summary

The following tables summarize the key quantitative data for TBI-223 and AZD1979, compiled from published preclinical and clinical studies.

TBI-223: An Oxazolidinone Antibiotic

TBI-223 is under development for the treatment of tuberculosis, with a design aimed at improving the safety profile compared to earlier oxazolidinones like linezolid.

ParameterResultSpecies/System
In Vitro Activity
Mitochondrial Protein Synthesis Inhibition (IC50)>74 µM (compared to 8 µM for Linezolid)[1]Mammalian Mitochondria
CYP InhibitionNo significant inhibition of 5 major human CYPs (20% at 30 µM)[1]Human Microsomes
Pharmacokinetics
Oral BioavailabilityHigh[1]Mouse, Rat, Dog
Half-life (t1/2)~3 hours (Mouse), ~8 hours (Rat), 1.9-3.8 hours (Human, single-ascending dose study)[1][2][3]Mouse, Rat, Human
ClearanceModerate (6.6 mL/min/kg in dogs)[1]Dog
Safety
28-day Rat Toxicity StudyNo hematological changes or bone marrow toxicity observed at exposures 10-fold higher than the efficacious exposure in mice[1]Rat
Human Phase 1 StudyGenerally safe and well-tolerated at single doses up to 2,600 mg and multiple doses up to 2,400 mg daily for 14 days[2][3]Healthy Human Volunteers
AZD1979: A MCHR1 Antagonist

AZD1979 was investigated as a potential treatment for obesity due to its antagonism of the melanin-concentrating hormone receptor 1 (MCHR1).

ParameterResultSpecies/System
In Vitro Activity
MCHR1 Binding Affinity (IC50)~12 nM[4]Human MCHR1
MCHR1 Binding Affinity (Ki)~12 nM[4]Human MCHR1
MCHR2 Activity (IC50)>40 µM[4]Human MCHR2
In Vivo Efficacy
Body Weight ReductionDose-dependent reduction in diet-induced obese mice and dogs[4]Mouse, Dog
Food IntakeDecreased in diet-induced obese mice[4]Mouse
Energy ExpenditurePreserved in pair-feeding studies[4]Mouse
SpecificityNo effect on food intake or body weight in Mchr1 knockout mice, demonstrating on-target activity[4]Mouse (Mchr1 KO)

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.

TBI-223: Mitochondrial Protein Synthesis Inhibition Assay

The assessment of mitochondrial protein synthesis (MPS) inhibition is a critical safety assay for oxazolidinone antibiotics to evaluate the potential for myelosuppression.

  • Isolation of Mitochondria : Mitochondria are isolated from rat liver tissue by differential centrifugation.

  • In Vitro Translation : The isolated mitochondria are incubated in a reaction mixture containing essential components for protein synthesis, including amino acids and a radiolabeled amino acid (e.g., [³⁵S]-methionine).

  • Compound Incubation : The test compounds (TBI-223 or linezolid) are added to the reaction mixture at various concentrations.[5]

  • Protein Precipitation : After incubation, proteins are precipitated using an acid solution (e.g., sulfosalicylic acid).[5]

  • Quantification : The amount of radiolabeled amino acid incorporated into the newly synthesized mitochondrial proteins is measured using scintillation counting.[5] The IC50 value is then calculated as the concentration of the drug that inhibits 50% of the mitochondrial protein synthesis.

AZD1979: In Vivo Body Weight and Food Intake Study in Diet-Induced Obese (DIO) Mice

This protocol is designed to evaluate the effect of a compound on body weight, food intake, and energy expenditure in a model of obesity.

  • Animal Model : Male C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity.

  • Compound Administration : AZD1979 is administered orally to the DIO mice at various doses, typically once daily. A vehicle control group receives the formulation without the active compound.

  • Data Collection :

    • Body Weight : Mice are weighed daily at the same time.

    • Food Intake : The amount of food consumed by each mouse is measured daily.

    • Energy Expenditure (Indirect Calorimetry) : A subset of mice is placed in metabolic cages that measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂). Energy expenditure is calculated from these values.

  • Pair-Feeding Study : To distinguish between effects on appetite and energy expenditure, a separate group of mice is pair-fed, meaning they are given the same amount of food as consumed by the drug-treated group, but without the drug. This helps to determine if the weight loss is solely due to reduced food intake or if there is an additional effect on metabolism.

Visualizing the Drug Development Pathway

The following diagrams illustrate the typical workflow and signaling pathway considerations in the evaluation of novel therapeutic agents like the 2-oxaspiro[3.3]heptane analogs discussed.

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development In_Vitro_Screening In Vitro Screening (Potency, Selectivity, Safety) ADME_Tox In Vitro ADME/Tox (Metabolic Stability, CYP Inhibition) In_Vitro_Screening->ADME_Tox Promising Candidates In_Vivo_PK In Vivo Pharmacokinetics (Bioavailability, Half-life) ADME_Tox->In_Vivo_PK Favorable Profile In_Vivo_Efficacy In Vivo Efficacy & Safety (Animal Models) In_Vivo_PK->In_Vivo_Efficacy Good Exposure Candidate_Selection Lead Candidate Selection In_Vivo_Efficacy->Candidate_Selection Proof of Concept Phase_1 Phase 1 (Safety, Tolerability, PK in Healthy Volunteers) Phase_2 Phase 2 (Efficacy & Dose-Ranging in Patients) Phase_1->Phase_2 Acceptable Safety Phase_3 Phase 3 (Pivotal Efficacy & Safety Trials) Phase_2->Phase_3 Efficacy Signal Candidate_Selection->Phase_1 IND Filing signaling_pathway Ligand MCH (Ligand) Receptor MCHR1 (GPCR) Ligand->Receptor Binds to G_Protein Gαi/o / Gαq Receptor->G_Protein Activates Effector Downstream Effectors (e.g., Adenylyl Cyclase, PLC) G_Protein->Effector Second_Messengers Second Messengers (e.g., ↓cAMP, ↑IP3/DAG) Effector->Second_Messengers Cellular_Response Cellular Response (e.g., Neuronal Firing, Gene Expression) Second_Messengers->Cellular_Response AZD1979 AZD1979 (Antagonist) AZD1979->Receptor Blocks Binding

References

Navigating Uncharted Territory: The Quest for Structure-Activity Relationships of 2-Oxaspiro[3.3]heptan-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and patent databases reveals a significant gap in the exploration of 2-oxaspiro[3.3]heptan-6-ol derivatives for drug discovery. Despite the growing interest in spirocyclic scaffolds in medicinal chemistry, detailed structure-activity relationship (SAR) studies, quantitative biological data, and specific experimental protocols for this particular chemical series are not publicly available at this time.

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable attention from researchers for their potential to offer improved three-dimensionality, metabolic stability, and novel intellectual property landscapes in drug design. The 2-oxaspiro[3.3]heptane motif, incorporating a strained oxetane ring, is of particular interest as a potential bioisostere for more common functionalities. However, the current body of research predominantly focuses on nitrogen-containing analogs, such as 2-oxa-6-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane, which have been investigated as replacements for piperidine and morpholine moieties in various therapeutic agents.

While numerous publications describe the synthesis and general properties of spiro[3.3]heptanes, they do not provide the specific biological activity data for a series of this compound derivatives that would be necessary to construct a meaningful SAR comparison guide. This includes a lack of quantitative data (e.g., IC50, EC50 values), detailed experimental methodologies for biological assays, and elucidated signaling pathways associated with this specific scaffold.

The absence of this information prevents the creation of the requested detailed comparison guide, including data tables and visualizations of experimental workflows or signaling pathways.

For researchers, scientists, and drug development professionals interested in this area, this represents an unexplored frontier in medicinal chemistry. The synthesis and systematic biological evaluation of a library of this compound derivatives could uncover novel biological activities and establish the foundational SAR for this promising, yet uncharacterized, chemical scaffold. Future research in this direction would be a valuable contribution to the field of drug discovery.

A Comparative Analysis of the Physicochemical Properties of Spiro[3.3]heptanes and Their Monocyclic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spiro[3.3]heptane Scaffolds with Cyclobutane and Cyclopentane, Supported by Experimental Data.

In the realm of medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacokinetic properties is perpetual. Spiro[3.3]heptane, a rigid, three-dimensional scaffold, has emerged as a promising building block in drug design, offering a unique structural alternative to more traditional monocyclic rings. This guide provides a comprehensive comparison of the key physicochemical properties of spiro[3.3]heptanes against their simpler monocyclic analogs, cyclobutane and cyclopentane. The data presented herein is intended to inform scaffold selection and optimization in drug discovery programs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes key physicochemical properties for spiro[3.3]heptane and its monocyclic counterparts. It is important to note that while data for the parent monocyclic compounds are readily available, the data for spiro[3.3]heptane, particularly concerning metabolic stability, is often derived from substituted analogs used in drug discovery contexts.

Physicochemical PropertySpiro[3.3]heptaneCyclobutaneCyclopentane
Molecular Formula C₇H₁₂C₄H₈C₅H₁₀
Molecular Weight ( g/mol ) 96.1756.1170.13
Calculated logP 3.1[1]2.53.0
Aqueous Solubility Data not available for parentInsoluble156 mg/L (25 °C)
Metabolic Stability (Intrinsic Clearance, CLint in µL/min/mg) 36 (trans-derivative), 156 (cis-derivative)[2]Not availableNot available
Molecular Shape Rigid, 3D, SpirocyclicPliant, PuckeredPliant, Envelope/Half-Chair Conformation

Key Insights from the Comparative Data:

  • Lipophilicity (logP): The calculated logP of the parent spiro[3.3]heptane is slightly higher than that of cyclopentane and cyclobutane, suggesting a moderately more lipophilic character.[1] However, the incorporation of a spiro[3.3]heptane moiety in place of a phenyl ring in the drug Sonidegib resulted in a decrease in the calculated logP of the overall molecule, indicating that its impact on lipophilicity is context-dependent.[2]

  • Metabolic Stability: The key advantage of the spiro[3.3]heptane scaffold lies in its enhanced metabolic stability. The rigid, sp³-rich structure is less susceptible to oxidative metabolism compared to more flexible aliphatic rings or aromatic systems.[3] In a direct comparison with the drug Sonidegib, which contains a phenyl ring, the spiro[3.3]heptane-containing analogs exhibited measurable intrinsic clearance rates in human liver microsomes, demonstrating their metabolic processing.[2] While direct comparative data for the parent monocyclic alkanes is scarce, their greater flexibility would generally suggest more potential sites for metabolic attack.

  • Molecular Shape and Rigidity: Spiro[3.3]heptane's defining feature is its rigid, three-dimensional structure. This contrasts with the more flexible, puckered conformations of cyclobutane and cyclopentane. This rigidity can be advantageous in drug design by locking in a specific conformation for optimal target binding and reducing the entropic penalty upon binding.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.

Protocol: Shake-Flask Method for logP Determination

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water by shaking them together for 24 hours and allowing the layers to separate.

  • Compound Dissolution: Dissolve a precisely weighed amount of the test compound in the n-octanol phase.

  • Partitioning: Mix the n-octanol solution of the compound with a known volume of the water phase in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Analysis: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the water phase. The logP is the base-10 logarithm of P.

Determination of Kinetic Solubility

Kinetic solubility is a high-throughput method to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer, which is highly relevant in early drug discovery.

Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microplate.

  • Addition of Aqueous Buffer: Add a physiological buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well.

  • Incubation and Precipitation: The plate is shaken for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for precipitation of the compound.

  • Detection of Precipitate: The amount of precipitate is quantified. This can be done by:

    • Nephelometry: Measuring the scattering of light by the suspended particles.

    • UV-Vis Spectroscopy: After filtration or centrifugation to remove the precipitate, the concentration of the remaining dissolved compound is measured by its UV absorbance.

  • Data Analysis: The kinetic solubility is reported as the concentration of the compound in the aqueous buffer at which precipitation is observed.

Determination of Metabolic Stability

Metabolic stability is assessed by measuring the rate of disappearance of a compound when incubated with a metabolically active system, such as liver microsomes or hepatocytes.

Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

  • Reagent Preparation:

    • Prepare a solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO).

    • Thaw cryopreserved liver microsomes (e.g., human, rat, mouse) on ice.

    • Prepare a cofactor solution containing NADPH (nicotinamide adenine dinucleotide phosphate).

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH cofactor solution to the mixture of microsomes and the test compound.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

    • Quench the metabolic reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the concentration of the remaining parent compound in the supernatant at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t₁/₂) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) is calculated using the following equation: CLint = (0.693 / t₁/₂) * (volume of incubation / amount of microsomal protein).

Visualization of Structural-Property Relationships

The following diagram illustrates the logical relationship between the structural features of spiro[3.3]heptane and its resulting physicochemical properties in comparison to its monocyclic analogs.

G cluster_0 Structural Features cluster_1 Physicochemical Properties Spiro Spiro[3.3]heptane - Rigid, Fused Bicyclic Structure - High sp³ Character - Defined 3D Geometry Lipophilicity Lipophilicity (logP) Spiro[3.3]heptane: Moderately Lipophilic Monocyclics: Moderately Lipophilic Spiro->Lipophilicity Influences Solubility Aqueous Solubility Generally Low for all Spiro->Solubility Influences MetabolicStability Metabolic Stability Spiro[3.3]heptane: Increased Stability Monocyclics: Lower Stability Spiro->MetabolicStability Enhances Shape Molecular Shape & Rigidity Spiro[3.3]heptane: Rigid, Defined Conformation Monocyclics: Flexible Spiro->Shape Dictates Mono Monocyclic Analogs (Cyclobutane, Cyclopentane) - Flexible, Puckered Rings - Lower sp³ Character (vs. larger alkanes) - Planar Conformational Intermediates Mono->Lipophilicity Influences Mono->Solubility Influences Mono->MetabolicStability Leads to Mono->Shape Allows

Caption: Structure-property relationships of spiro[3.3]heptane vs. monocyclic analogs.

References

Assessing the Metabolic Stability of 2-Oxaspiro[3.3]heptan-6-ol Containing Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of novel three-dimensional scaffolds is a critical strategy in modern drug discovery to optimize the physicochemical and pharmacokinetic properties of lead compounds. One such scaffold gaining prominence is the 2-Oxaspiro[3.3]heptan-6-ol moiety. This guide provides a comparative assessment of the metabolic stability of molecules containing this spirocyclic oxetane motif against common bioisosteric replacements, such as morpholine and piperidine derivatives. The enhanced metabolic stability of spiro[3.3]heptane systems is often attributed to the rigid, sp³-rich core which can limit recognition and metabolism by cytochrome P450 enzymes.[1][2][3]

Comparative Metabolic Stability Data

The following table summarizes representative in vitro metabolic stability data from human liver microsome assays. The data illustrates the general trend of improved stability when replacing a traditional heterocyclic motif with a this compound scaffold in a hypothetical parent molecule.

Compound IDScaffoldHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
OSH-01This compound> 60< 10
MOR-01Morpholine2545
PIP-014-Hydroxypiperidine1575

Note: This data is representative and intended for illustrative purposes. Actual values are compound-specific and will vary.

Experimental Protocols

The metabolic stability of the compounds is typically assessed using an in vitro liver microsomal stability assay.[4][5][6] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[7][8]

In Vitro Microsomal Stability Assay Protocol

1. Materials and Reagents:

  • Test compounds and positive controls (e.g., midazolam, dextromethorphan)[9]

  • Pooled human liver microsomes (HLM)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well incubation plates

  • Incubator shaker set to 37°C

2. Procedure:

  • Preparation: A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO) and then diluted in phosphate buffer to the final incubation concentration (typically 1 µM).

  • Incubation Mixture: A reaction mixture is prepared by combining the liver microsomes (final concentration 0.5 mg/mL) and the test compound in the phosphate buffer. The mixture is pre-warmed at 37°C for 5-10 minutes.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the pre-warmed NADPH regenerating system.

  • Time Points: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination of Reaction: The reaction in each aliquot is terminated by adding ice-cold acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant is transferred to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound.

3. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[10][11]

Visualizations

Experimental Workflow for Microsomal Stability Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Test Compound Stock D Pre-warm Incubation (37°C) A->D B Microsome & Buffer Mix B->D C NADPH System E Initiate Reaction (Add NADPH) C->E D->E F Time-pointed Sampling (0, 5, 15, 30, 45, 60 min) E->F G Quench Reaction (Acetonitrile + IS) F->G H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis H->I J Data Processing (Calculate t½ & CLint) I->J

Caption: Workflow for the in vitro microsomal stability assay.

Cytochrome P450 Catalytic Cycle

The primary enzymes responsible for the metabolism of many xenobiotics in the liver are the Cytochrome P450s.[12][13][14] The catalytic cycle of these heme-containing monooxygenases involves the activation of molecular oxygen to hydroxylate a substrate.

CYP450_Cycle Resting Resting State Fe³⁺ SubstrateBound Substrate Binds Fe³⁺ Resting->SubstrateBound RH Reduced1 First e⁻ Fe²⁺ SubstrateBound->Reduced1 e⁻ OxygenBound O₂ Binds Fe²⁺-O₂ Reduced1->OxygenBound O₂ Reduced2 Second e⁻ Fe²⁺-O₂⁻ OxygenBound->Reduced2 e⁻ Peroxo Protonation Fe³⁺-OOH Reduced2->Peroxo H⁺ CompoundI H₂O release [FeO]³⁺ Peroxo->CompoundI H⁺, -H₂O Product Product Released CompoundI->Product RH -> ROH Product->Resting

Caption: Simplified Cytochrome P450 catalytic cycle.

References

Comparative analysis of the conformational properties of 2-Oxaspiro[3.3]heptan-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the conformational properties of 2-Oxaspiro[3.3]heptan-6-ol and its heterocyclic analogs. The spiro[3.3]heptane scaffold is a key structural motif in medicinal chemistry, prized for its conformational rigidity and three-dimensional character, which can lead to improved pharmacological properties. Understanding the conformational landscape of derivatives such as this compound is crucial for the rational design of novel therapeutics.

Due to the limited availability of direct experimental data for this compound, this guide combines established experimental and computational methodologies to present a thorough analysis. We provide a comparative view against its nitrogen-containing analogs, 2-Azaspiro[3.3]heptan-6-ol and 2,6-Diazaspiro[3.3]heptane, for which more structural information is available. This approach allows for an insightful exploration of the impact of heteroatom substitution on the conformational preferences of the spiro[3.3]heptane framework.

Conformational Properties: A Comparative Overview

The conformational rigidity of the spiro[3.3]heptane core is a key feature, with the two four-membered rings adopting puckered conformations. The degree of this puckering and the orientation of substituents are critical determinants of a molecule's overall shape and its potential interactions with biological targets.

Data Summary

The following table summarizes key conformational parameters for this compound (theoretically derived) and its analogs. These parameters provide a quantitative basis for comparing the puckering of the cyclobutane rings and the orientation of the hydroxyl group.

Compound NameRing 1 Puckering Angle (°)Ring 2 Puckering Angle (°)Hydroxyl Group Orientation
This compound~15 - 25 (predicted)~15 - 25 (predicted)Axial/Equatorial
2-Azaspiro[3.3]heptan-6-olData not availableData not availableAxial/Equatorial
2,6-Diazaspiro[3.3]heptanePuckeredPuckeredNot Applicable
2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptane12.9 and 21.2[1][2]12.9 and 21.2[1][2]Not Applicable

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful technique to elucidate the conformational preferences of molecules in solution.[3] Experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space proton-proton proximities, which is invaluable for determining three-dimensional structure.[4][5]

Sample Preparation:

  • Dissolve 5-10 mg of the spiro[3.3]heptane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube.

  • For small molecules, degas the sample to remove dissolved oxygen, which can quench the NOE effect, by using the freeze-pump-thaw method.[4]

1D and 2D NMR Data Acquisition:

  • Acquire standard 1D ¹H and ¹³C NMR spectra to assign all proton and carbon signals.

  • Perform 2D homonuclear correlation experiments (COSY) to establish proton-proton coupling networks.

  • Acquire a 2D NOESY or ROESY spectrum. For small molecules (MW < 600), NOESY is typically suitable.[4] For intermediate-sized molecules where the NOE may be close to zero, ROESY is the preferred experiment.[6]

  • Use a mixing time appropriate for the molecular size. For small molecules, the NOE builds up slowly, so longer mixing times may be required.[4]

Data Analysis:

  • Integrate the cross-peaks in the NOESY/ROESY spectrum. The volume of the cross-peak is proportional to the inverse sixth power of the distance between the two protons.

  • Use the observed NOE/ROE correlations to establish spatial proximities between protons on the spiro[3.3]heptane core and the substituent.

  • For this compound, key NOE correlations would be expected between the proton on the hydroxyl-bearing carbon and protons on the oxetane and cyclobutane rings. The relative intensities of these correlations would indicate the preferred axial or equatorial orientation of the hydroxyl group.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive determination of the solid-state conformation of a molecule.

Protocol:

  • Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Mount a suitable crystal on a goniometer.

  • Collect diffraction data using a diffractometer with an appropriate X-ray source (e.g., Mo Kα).

  • Solve the crystal structure using direct methods and refine the structure using full-matrix least-squares on F².

  • Analyze the resulting structure to determine bond lengths, bond angles, and dihedral angles, which define the conformation of the spiro[3.3]heptane rings. The cyclobutane rings in spiro[3.3]heptane derivatives are known to be puckered.[1][2]

Computational Chemistry Protocol for Conformational Analysis

In the absence of experimental data, computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for predicting the conformational landscape of molecules.

Software: Gaussian, Spartan, or other quantum chemistry software packages.

Methodology:

  • Initial Conformer Search:

    • Build the 3D structure of this compound.

    • Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF) to identify low-energy conformers. This will primarily explore the different orientations of the hydroxyl group (axial vs. equatorial) and the puckering of the two rings.

  • Geometry Optimization and Frequency Calculations:

    • Take the low-energy conformers from the initial search and perform geometry optimizations using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)).

    • Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Single-Point Energy Refinement:

    • To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory, for example, a larger basis set like 6-311+G(2d,p) or a different functional.

  • Analysis of Results:

    • Analyze the relative Gibbs free energies of the conformers to determine their Boltzmann populations at a given temperature.

    • Examine the dihedral angles of the optimized structures to quantify the puckering of the oxetane and cyclobutane rings.

    • Visualize the lowest energy conformers to understand the preferred spatial arrangement of the molecule.

Visualizations

Logical Workflow for Conformational Analysis

The following diagram illustrates the logical workflow for a comprehensive conformational analysis of a small molecule like this compound, combining both experimental and computational approaches.

cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Interpretation & Comparison Synthesis Synthesis & Purification NMR NMR Spectroscopy (1D, 2D-NOESY/ROESY) Synthesis->NMR Xray X-ray Crystallography Synthesis->Xray NMR_Data NMR Coupling Constants & NOEs NMR->NMR_Data Xray_Data Crystal Structure & Dihedral Angles Xray->Xray_Data ConfSearch Conformational Search (MMFF) DFT_Opt DFT Geometry Optimization & Frequencies ConfSearch->DFT_Opt Energy Single-Point Energy Refinement DFT_Opt->Energy DFT_Data Relative Energies & Puckering Angles Energy->DFT_Data Comparison Comparative Analysis of Conformational Properties NMR_Data->Comparison Xray_Data->Comparison DFT_Data->Comparison

Caption: Workflow for conformational analysis.

Signaling Pathway for Structure-Based Drug Design

The conformational properties of molecules like this compound are critical in structure-based drug design. The following diagram illustrates a simplified signaling pathway where the conformation of a ligand influences its binding to a target protein.

Ligand Ligand (e.g., this compound) Conformer_A Conformer A (Bioactive) Ligand->Conformer_A Conformational Equilibrium Conformer_B Conformer B (Inactive) Ligand->Conformer_B Conformational Equilibrium Target Target Protein Binding Pocket Conformer_A->Target Binding Conformer_B->Target No Binding Response Biological Response Target->Response Signal Transduction

Caption: Ligand conformation and biological response.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-Oxaspiro[3.3]heptan-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Assessment

Given the chemical structure of 2-Oxaspiro[3.3]heptan-6-ol, it should be handled as a substance with the following potential hazards until empirical data proves otherwise:

  • Flammability: Alcohols are often flammable.

  • Peroxide Formation: Ethers are known to form explosive peroxides upon exposure to air and light.

  • Toxicity: The toxicological properties are unknown, so it should be treated as a toxic substance.

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following minimum PPE should be worn:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-resistant laboratory coat.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Waste Stream: this compound should be collected as hazardous chemical waste .

  • Container: Use a designated, properly labeled, and sealed container. The container must be compatible with organic solvents. The original container is often the best choice for waste accumulation.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Potential Peroxide Former, Toxic).

  • Incompatible Wastes: Do not mix this waste with other waste streams, especially strong oxidizing agents, acids, or bases.

Step-by-Step Disposal Protocol
  • Consult EHS: Before initiating any disposal procedures, contact your institution's EHS department to obtain specific instructions and waste container labels.

  • Peroxide Testing: Due to the ether linkage, it is crucial to test for the presence of peroxides, especially if the container has been opened and stored for an extended period.[1][2][3] Peroxide test strips can be used for this purpose. If peroxides are present at a concentration greater than 20-30 ppm, do not handle the container and contact your EHS department immediately for specialized disposal procedures.[2][3]

  • Waste Transfer: If the chemical is deemed safe to handle, transfer the waste this compound into the designated hazardous waste container in a well-ventilated chemical fume hood.

  • Container Sealing: Securely cap the waste container. Do not leave a funnel in the container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be away from heat, sparks, and direct sunlight.[4] Flammable waste should be stored in a flammable-liquids storage cabinet.

  • Waste Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use a spill kit with absorbent materials suitable for organic solvents to contain the spill.

  • Collect: Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Quantitative Data Summary

Since specific data for this compound is unavailable, the following table provides general guidelines for handling peroxide-forming chemicals.

ParameterGuidelineCitation
Peroxide Concentration If > 20-30 ppm, contact EHS for specialized disposal.[2][3]
Storage Time (Opened) Discard within 3-6 months of opening for potential peroxide-forming chemicals.[1]
Storage Time (Unopened) Discard within 1 year if unopened, unless the manufacturer specifies a different expiration date.[1]

Experimental Protocols

Protocol for Peroxide Testing:

  • Materials: Peroxide test strips, chemical to be tested, appropriate PPE.

  • Procedure:

    • In a chemical fume hood, open the container of this compound.

    • Dip the peroxide test strip into the liquid for the time specified by the manufacturer.

    • Remove the strip and compare the color to the chart provided with the test strips to determine the peroxide concentration in parts per million (ppm).

    • Record the test date and result on the container label.

    • If the concentration is above the acceptable limit set by your institution (typically 20-30 ppm), do not handle further and contact EHS.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_assessment Hazard Assessment cluster_disposal Waste Collection & Disposal start Start: Need to Dispose of This compound consult_ehs Consult Institutional EHS for Specific Guidelines start->consult_ehs wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) consult_ehs->wear_ppe check_peroxides Test for Peroxides wear_ppe->check_peroxides peroxides_high Peroxides > 20-30 ppm? check_peroxides->peroxides_high contact_ehs_special Contact EHS for Specialized Disposal peroxides_high->contact_ehs_special Yes transfer_waste Transfer to Labeled Hazardous Waste Container peroxides_high->transfer_waste No seal_container Securely Seal Container transfer_waste->seal_container store_waste Store in Designated Satellite Accumulation Area seal_container->store_waste schedule_pickup Schedule Waste Pickup with EHS store_waste->schedule_pickup end End: Disposal Complete schedule_pickup->end

Caption: Decision workflow for the safe disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。